molecular formula C12H14N2O2 B1309918 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid CAS No. 802044-51-5

4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid

Cat. No.: B1309918
CAS No.: 802044-51-5
M. Wt: 218.25 g/mol
InChI Key: VBGYZHIJSIWBIT-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(1-methylbenzimidazol-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-14-10-6-3-2-5-9(10)13-11(14)7-4-8-12(15)16/h2-3,5-6H,4,7-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGYZHIJSIWBIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424636
Record name 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

802044-51-5
Record name 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid" biological activity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid Biological Activity Content Type: Technical Monograph & Research Guide Audience: Medicinal Chemists, CMC Scientists, and Pharmacologists.

Pharmacological Profile, Synthetic Utility, and Impurity Characterization of the Bendamustine Scaffold

Executive Summary & Chemical Identity

This compound (hereafter referred to as the Bendamustine Scaffold or BS-Core ) represents the fundamental pharmacophore of the alkylating agent bendamustine, devoid of the cytotoxic nitrogen mustard moiety.

In drug development, this compound serves two critical functions:

  • Synthetic Precursor: It is the primary starting material for the synthesis of bendamustine and related benzimidazole-based antineoplastics.

  • Biological Negative Control: It is the "null" compound used in Structure-Activity Relationship (SAR) studies to validate that cytotoxicity is driven by DNA alkylation rather than the benzimidazole core itself.

PropertySpecification
IUPAC Name This compound
Common Aliases 1-Methyl-2-benzimidazolebutyric acid; De-amino Bendamustine; Bendamustine Impurity A (varies by pharmacopeia)
Molecular Formula C₁₂H₁₄N₂O₂
Molecular Weight 218.25 g/mol
Key Functional Groups Benzimidazole (N-methylated), Carboxylic Acid (C4 chain)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water (pH dependent)
pKa ~5.6 (Benzimidazole N3), ~4.5 (Carboxylic acid)

Biological Activity & Mechanism of Action

The "Negative Control" Paradigm

The biological significance of the BS-Core lies in its lack of cytotoxicity compared to the parent drug. Understanding this contrast is essential for validating the mechanism of action (MoA) of nitrogen mustard drugs.

  • Bendamustine MoA: The bis(2-chloroethyl)amine group cyclizes to form an electrophilic aziridinium ion, which alkylates DNA (specifically the N7 position of guanine), leading to inter-strand crosslinks and apoptosis.

  • BS-Core MoA: Lacking the nitrogen mustard at position 5, the BS-Core cannot form aziridinium ions. It does not crosslink DNA.

  • Experimental Outcome: In viability assays (e.g., MTT/CellTiter-Glo) using lymphoma cell lines (e.g., SU-DHL-1), the BS-Core typically exhibits an IC₅₀ > 100 µM , whereas bendamustine exhibits an IC₅₀ in the range of 10–50 µM .

Secondary Pharmacological Effects

While non-cytotoxic, the benzimidazole core is not biologically inert. Researchers must account for potential off-target activities:

  • Anti-inflammatory Potential: Benzimidazole derivatives often inhibit specific cytokines or enzymes (e.g., COX pathways), though the BS-Core is weakly active compared to optimized NSAIDs.

  • Metabolic Interaction: The molecule serves as a substrate for CYP450 enzymes (likely CYP1A2), undergoing hydroxylation at the alkyl side chain or the phenyl ring.

Pathway Visualization: Mechanism of Action Comparison

MoA_Comparison cluster_drug Bendamustine (Active Drug) cluster_core BS-Core (Scaffold) Bendamustine Bendamustine (Has Nitrogen Mustard) Aziridinium Aziridinium Ion Formation Bendamustine->Aziridinium Hydrolysis BS_Core 4-(1-methyl-1H-benzimidazol-2-yl) butanoic acid Bendamustine->BS_Core Structural Relation (C5 Substitution) DNA_Damage DNA Inter-strand Crosslinking Aziridinium->DNA_Damage Alkylation Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis No_Reaction No Electrophilic Activation BS_Core->No_Reaction Cell_Survival Cell Survival (No Cytotoxicity) No_Reaction->Cell_Survival

Figure 1: Mechanistic divergence between the active drug and the BS-Core scaffold.

Synthetic Utility & Manufacturing

The BS-Core is the strategic starting material for the synthesis of Bendamustine. High purity of this intermediate is critical to prevent "Des-amino" impurities in the final API.

Synthesis Workflow
  • Condensation: Reaction of N-methyl-o-phenylenediamine with glutaric anhydride (or derivative) to form the benzimidazole ring with the butanoic acid tail.

  • Nitration: Electrophilic aromatic substitution at the C5 position introduces a nitro group.

  • Reduction: The nitro group is reduced to an amine (5-amino-1-methyl-1H-benzimidazole-2-butanoic acid).

  • Alkylation: The amine is alkylated with ethylene oxide and then chlorinated to form the final nitrogen mustard.

Synthesis Diagram

Synthesis_Pathway Start Start Materials (Diamine + Glutaric Anhydride) BS_Core BS-Core (Starting Scaffold) Start->BS_Core Cyclization Nitro 5-Nitro Intermediate BS_Core->Nitro Nitration (HNO3/H2SO4) Amino 5-Amino Intermediate Nitro->Amino Reduction (H2/Pd-C) Hydroxy Dihydroxy Intermediate Amino->Hydroxy Alkylation (Ethylene Oxide) Bendamustine Bendamustine API Hydroxy->Bendamustine Chlorination (SOCl2)

Figure 2: The critical role of the BS-Core in the manufacturing of Bendamustine.

Experimental Protocols

Analytical Detection (HPLC-UV)

To quantify the BS-Core (as an impurity or in synthesis), use the following Reverse Phase HPLC method. This separates the polar acid core from the lipophilic drug.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% -> 60% B

    • 15-20 min: 60% -> 90% B

  • Detection: UV at 230 nm (Benzimidazole absorption max).

  • Retention Time: BS-Core elutes early (approx. 4-6 min) due to the free carboxylic acid and lack of lipophilic chlorines; Bendamustine elutes later (approx. 12-14 min).

In Vitro Cytotoxicity Control Assay

Objective: Prove lack of cytotoxicity for the scaffold.

  • Preparation: Dissolve BS-Core in 100% DMSO to make a 100 mM stock.

  • Cell Line: Jurkat or SU-DHL-1 (Lymphoma).

  • Seeding: 10,000 cells/well in 96-well plates.

  • Treatment:

    • Group A: Vehicle (0.1% DMSO).

    • Group B: BS-Core (Titration: 1, 10, 50, 100, 200 µM).

    • Group C: Bendamustine (Positive Control: 1, 10, 50, 100 µM).

  • Incubation: 48-72 hours at 37°C, 5% CO₂.

  • Readout: Add CellTiter-Glo reagent; measure luminescence.

  • Analysis: Plot dose-response. BS-Core should show a flat line or minimal inhibition at >100 µM.

References

  • United States Pharmacopeia (USP). Bendamustine Hydrochloride Monograph: Related Compounds. (Defines impurities including the des-chloroethyl analogs).

  • Barman, R. et al. (2010). Process for the preparation of Bendamustine Hydrochloride. Patent WO2010042568. (Details the synthesis starting from the methyl-benzimidazole-butanoic acid core).

  • Leoni, L.M. et al. (2008). Bendamustine (Treanda) displays a distinct pattern of cytotoxicity and unique mechanistic features compared with other alkylating agents. Clinical Cancer Research. (Discusses the SAR and necessity of the mustard group).

  • PubChem Compound Summary. 1-Methyl-2-benzimidazolebutyric acid. (Chemical structure and physical property data).[1]

Sources

4-(1-Methyl-1H-benzimidazol-2-yl)butanoic Acid: Structural & Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid , the core structural scaffold of the alkylating agent Bendamustine. This compound represents the "warhead-free" analog of the drug, lacking the nitrogen mustard moiety at the 5-position, making it a critical reference standard for structure-activity relationship (SAR) studies and impurity profiling.

Executive Summary

This compound (also referred to as Des-amino Bendamustine or the Bendamustine Core Scaffold ) is a bicyclic heteroaromatic carboxylic acid. It serves as the fundamental pharmacophore for the benzimidazole class of nitrogen mustards. Unlike Bendamustine, this compound lacks alkylating activity, making it an essential negative control in biological assays and a key marker for monitoring the integrity of the benzimidazole ring system during drug manufacturing.

Chemical Identity & Structural Properties
PropertyDetail
IUPAC Name This compound
Common Names Des-amino Bendamustine; 1-Methyl-2-benzimidazolebutyric acid
Molecular Formula C₁₂H₁₄N₂O₂
Molecular Weight 218.25 g/mol
CAS Number Note: Often referenced as the de-aminated analog of CAS 16506-27-7 (Bendamustine)
SMILES CN1C2=CC=CC=C2N=C1CCCC(=O)O
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (pH dependent)
Structural Analysis
  • Benzimidazole Core: The bicyclic system provides a planar, lipophilic anchor that facilitates DNA minor groove binding.

  • N-Methylation (N1): The methyl group at position 1 locks the tautomeric equilibrium of the imidazole ring, preventing N-H acidity and ensuring a fixed steric profile.

  • Butanoic Acid Tail (C2): This aliphatic side chain provides aqueous solubility at physiological pH (via carboxylate formation) and serves as a linker for potential conjugation. In Bendamustine, this tail is thought to contribute to cellular uptake via monocarboxylate transporters.

Synthesis & Manufacturing Protocols

The synthesis of this scaffold follows a classic Phillips-type condensation modified for aliphatic anhydrides. This route avoids the use of hazardous nitration steps required for the amino-substituted analogs.

Synthetic Route: Glutaric Anhydride Condensation

Reagents:

  • N-methyl-1,2-phenylenediamine (Starting Material)[1]

  • Glutaric anhydride[2]

  • 4M Hydrochloric acid (HCl)

  • Sodium Hydroxide (NaOH)

Protocol:

  • Amidation: Dissolve N-methyl-1,2-phenylenediamine (1.0 eq) in anhydrous THF. Add Glutaric anhydride (1.1 eq) dropwise at 0°C. Stir at room temperature for 4 hours. The intermediate mono-amide (N-(2-aminophenyl)-N-methylglutaramic acid) will precipitate or can be concentrated.

  • Cyclization: Resuspend the intermediate in 4M HCl. Reflux at 100°C for 6–12 hours. The acidic conditions catalyze the dehydration and ring closure to form the benzimidazole cation.

  • Isolation: Cool the reaction mixture to 0°C. Slowly adjust pH to 4.5–5.0 using 4M NaOH. The free acid form of the product will precipitate.

  • Purification: Recrystallize from water/ethanol (9:1) to yield white crystals.

Process Flow Diagram (DOT)

Synthesispath SM1 N-methyl-1,2- phenylenediamine Inter Intermediate Mono-amide SM1->Inter THF, 0°C SM2 Glutaric Anhydride SM2->Inter Cycl Acid-Catalyzed Cyclization (4M HCl, Reflux) Inter->Cycl -H2O Prod 4-(1-methyl-1H- benzimidazol-2-yl) butanoic acid Cycl->Prod pH Adj (4.5)

Caption: Synthetic pathway via condensation of diamine with cyclic anhydride.

Physicochemical Properties & Stability
  • pKa Values:

    • pKa₁ (Benzimidazole N3): ~5.6 (Basic). The nitrogen accepts a proton, becoming positively charged in acidic media.

    • pKa₂ (Carboxylic Acid): ~4.5 (Acidic).

    • Implication: At physiological pH (7.4), the molecule exists primarily as a zwitterion or mono-anion, balancing lipophilicity and solubility.

  • LogP (Lipophilicity): Estimated ~1.5–1.8. The absence of the bulky bis-chloroethyl group makes it less lipophilic than Bendamustine (LogP ~2.3), potentially altering its membrane permeability profile.

  • Thermal Stability: Stable up to ~180°C (Melting point range typically 165–170°C).

  • Photostability: Benzimidazoles are UV-active and can undergo photo-oxidation; store in amber vials.

Analytical Characterization

To validate the identity and purity of the compound, the following analytical signatures are used.

A. High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 270 nm (Benzimidazole characteristic absorption).

  • Retention Time: Elutes earlier than Bendamustine due to higher polarity (lacks the lipophilic mustard group).

B. Nuclear Magnetic Resonance (NMR) - ¹H (DMSO-d₆)
  • δ 12.1 ppm (s, 1H): Carboxylic acid -OH (broad, exchangeable).

  • δ 7.5–7.1 ppm (m, 4H): Aromatic protons of the benzimidazole ring.

  • δ 3.7 ppm (s, 3H): N-Methyl group (Singlet).

  • δ 2.8 ppm (t, 2H): Methylene adjacent to the benzimidazole ring.

  • δ 2.3 ppm (t, 2H): Methylene adjacent to the carboxyl group.

  • δ 1.9 ppm (m, 2H): Central methylene of the propyl chain.

Analytical Workflow Diagram (DOT)

AnalyticalWorkflow cluster_ID Structural ID cluster_Purity Purity Profiling Sample Crude Sample NMR 1H NMR (DMSO-d6) Check: N-Me (3.7 ppm) Sample->NMR MS Mass Spec (ESI+) Target: [M+H]+ = 219.1 Sample->MS HPLC RP-HPLC (C18) UV @ 270nm Sample->HPLC

Caption: Standard analytical workflow for structural confirmation and purity assessment.

Biological Relevance & Applications
1. Negative Control in Cytotoxicity Assays

In drug development, this compound is the "null" hypothesis control. Since it possesses the DNA-binding scaffold but lacks the alkylating "warhead" (the nitrogen mustard), it is used to distinguish between:

  • Specific Cytotoxicity: Caused by DNA cross-linking (Bendamustine).

  • Off-Target Effects: Caused by the benzimidazole scaffold interacting with other kinases or receptors.

  • Expectation: This compound should show IC₅₀ values orders of magnitude higher (>100 µM) than Bendamustine in leukemia cell lines.

2. Impurity Reference Standard

During the synthesis of Bendamustine, the reduction of the nitro group to an amine is a critical step. If the starting material was contaminated with non-nitrated phenylenediamine, or if reductive de-amination occurs (rare), this scaffold appears. It is a critical "Process Related Impurity" to monitor.

Safety & Handling
  • GHS Classification: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Handling: Unlike Bendamustine, this compound is not a potent alkylating agent or mutagen. However, standard PPE (gloves, goggles) is required as benzimidazoles can be biologically active.

References
  • PubChem Compound Summary. Bendamustine Related Compounds & Impurities. National Center for Biotechnology Information. Available at: [Link]

  • Baraldini, M., et al. "Synthesis and stability of novel benzimidazole nitrogen mustards." Journal of Medicinal Chemistry. (General reference for benzimidazole mustard synthesis).
  • Google Patents.Process for the preparation of Bendamustine and its intermediates. (Describes the glutaric anhydride condensation route).

Sources

"4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid" derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid Derivatives and Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzimidazole Core as a Privileged Scaffold

The benzimidazole ring system, a fusion of benzene and imidazole, represents a "privileged scaffold" in medicinal chemistry. Its structural versatility and ability to mimic natural biological molecules have made it a cornerstone in the development of numerous therapeutic agents with a vast range of activities, including anticancer, anti-inflammatory, and antimicrobial properties. Within this important class of compounds, This compound serves as a critical structural motif and a key synthetic intermediate. While this core molecule itself is not extensively studied for its direct biological effects, it forms the backbone of one of the most significant chemotherapeutic agents in modern oncology: Bendamustine.

This technical guide provides an in-depth exploration of this chemical scaffold. We will dissect its synthesis, elucidate the complex mechanism of its most prominent derivative, provide field-proven protocols for its biological evaluation, and analyze the structure-activity relationships that govern its potent cytotoxic effects. This document is designed to serve as a comprehensive resource for researchers aiming to innovate within this chemical space.

Section 1: Synthesis and Characterization of the Core Scaffold

The synthesis of 2-substituted benzimidazoles is most classically achieved via the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. For the synthesis of the title compound, a logical and efficient approach involves the condensation of N-methyl-benzene-1,2-diamine with a derivative of glutaric acid, such as glutaric anhydride. This method is adapted from established industrial processes used for the synthesis of Bendamustine intermediates, ensuring a robust and scalable pathway.[1]

Rationale for Synthetic Pathway

The choice of N-methyl-benzene-1,2-diamine as the starting material directly installs the required N1-methyl group, precluding the need for a separate alkylation step post-condensation, which can often lead to mixtures of N1 and N3 isomers. Glutaric anhydride serves as a readily available and reactive C4 synthon that, upon ring-opening and subsequent cyclization, yields the desired butanoic acid side chain at the C2 position. The reaction is typically driven to completion by heating in the presence of a strong acid, which facilitates both the initial amide formation and the final dehydrative cyclization to the benzimidazole ring.

cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization A N-methyl-benzene-1,2-diamine C Intermediate Amide A->C Ring Opening B Glutaric Anhydride B->C D This compound C->D Dehydrative Cyclization (e.g., 4N HCl, Heat)

Caption: Synthetic workflow for the core scaffold.

Detailed Synthetic Protocol

Objective: To synthesize this compound.

Materials:

  • N-methyl-benzene-1,2-diamine

  • Glutaric anhydride

  • 4M Hydrochloric Acid (HCl)

  • 10% Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend N-methyl-benzene-1,2-diamine (1.0 eq) in 4M HCl.

  • Addition of Reagent: Add glutaric anhydride (1.1 eq) to the suspension.

  • Condensation: Heat the reaction mixture to reflux (approx. 100-110 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Expert Insight: The acidic medium is crucial for protonating the carbonyl of the intermediate amide, making it more electrophilic and facilitating the intramolecular cyclization by the second amine group.

  • Work-up: Cool the reaction mixture to room temperature. A precipitate may form.

  • Neutralization: Slowly add 10% NaOH solution with constant stirring until the pH of the solution is approximately neutral (pH 6-7). This step neutralizes the excess HCl and precipitates the product.

  • Isolation: Filter the crude product using a Büchner funnel, washing with cold deionized water.

  • Purification: For higher purity, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified via column chromatography on silica gel.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Section 2: The Archetype Derivative - Bendamustine's Mechanism of Action

The core scaffold of this compound gained prominence through its elaboration into Bendamustine, 4-[5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl]butanoic acid. Bendamustine is a unique chemotherapeutic agent that exhibits a distinct pattern of cytotoxicity compared to conventional alkylating agents like cyclophosphamide or chlorambucil.[2] It was designed to combine the properties of an alkylating agent (the bis(2-chloroethyl)amine group) and a purine analog (the benzimidazole ring), though its primary mechanism is now understood to be driven by extensive and durable DNA damage.[2][3]

A Multi-faceted Assault on Cancer Cells

Unlike older alkylators, Bendamustine's effects are more complex and robust, leading to activity even in cells that have developed resistance to other DNA-damaging agents.[4] Its mechanism involves a cascade of cellular events:

  • DNA Damage: As an alkylating agent, Bendamustine forms covalent bonds with electron-rich nucleophiles in DNA. This results in intra-strand and inter-strand DNA cross-links, which physically obstruct DNA replication and transcription, leading to DNA strand breaks.[3]

  • Activation of DNA Damage Response (DDR): The extensive DNA lesions trigger a powerful DNA-damage stress response. The master kinase Ataxia Telangiectasia Mutated (ATM) is activated, which in turn phosphorylates and activates a cascade of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor p53.[5]

  • Cell Cycle Arrest: The activated ATM-Chk2 pathway leads to the degradation of the Cdc25A phosphatase. This prevents the dephosphorylation and activation of Cdk1/Cyclin B, the key complex required for mitotic entry, resulting in a robust G2 cell cycle arrest.[5] Simultaneously, activated p53 upregulates the Cdk inhibitor p21, further reinforcing the cell cycle block.[5]

  • Induction of Apoptosis: The p53 pathway is a primary driver of apoptosis following Bendamustine-induced damage. Activated p53 transcribes pro-apoptotic genes, leading to the activation of the caspase cascade and programmed cell death. Crucially, Bendamustine can also induce apoptosis through p53-independent pathways, contributing to its efficacy in p53-mutant cancers.[2][3]

  • Mitotic Catastrophe: The combination of overwhelming DNA damage, faulty DNA repair, and inhibition of mitotic checkpoints forces cells into a lethal form of cell death known as mitotic catastrophe.[4][6]

cluster_0 Cellular Response to Bendamustine cluster_1 DNA Damage Response (DDR) cluster_2 Cell Cycle Control cluster_3 Apoptosis Induction BDM Bendamustine DNA_Damage Extensive DNA Damage (Intra/Inter-strand Cross-links) BDM->DNA_Damage ATM ATM Kinase Activation DNA_Damage->ATM Caspase Caspase Cascade Activation DNA_Damage->Caspase p53-independent p53 p53 Activation (Ser15 Phosphorylation) ATM->p53 Chk2 Chk2 Activation ATM->Chk2 p21 p21 Upregulation p53->p21 p53->Caspase p53-dependent Cdc25A Cdc25A Degradation Chk2->Cdc25A Cdk1 Cdk1/Cyclin B Inactivation Cdc25A->Cdk1 inhibition of activation p21->Cdk1 direct inhibition G2_Arrest G2 Cell Cycle Arrest Cdk1->G2_Arrest Apoptosis Apoptosis Caspase->Apoptosis

Caption: Bendamustine-induced DNA damage and apoptosis pathway.

Section 3: Protocols for Biological Evaluation

Evaluating novel derivatives of the this compound scaffold requires a systematic, multi-tiered approach. This process begins with broad cytotoxicity screening and progresses to more complex, mechanism-specific assays.

cluster_mech A Novel Derivative Synthesis & Purification B Tier 1: Cytotoxicity Screening (e.g., MTT Assay) Determine IC50 across cell panel A->B C Tier 2: Mechanism of Death (Flow Cytometry) Assess Apoptosis vs. Necrosis B->C Active Compounds D Tier 3: Mechanistic Assays (Based on Hypothesis) C->D D1 DNA Damage? (Comet Assay) D2 Cell Cycle Arrest? (PI Staining) D3 Target Inhibition? (Kinase Assay) E Lead Candidate Identification D->E

Sources

"4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid" in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid represents the fundamental pharmacophore core of the nitrogen mustard alkylating agent Bendamustine .[1][2] Structurally, it is the "des-amino-mustard" scaffold—lacking the cytotoxic bis(2-chloroethyl)amino group at the C5 position.[1][2]

In medicinal chemistry and drug development, this compound serves three critical roles:

  • Impurity Reference Standard: It acts as a marker for "Process Impurity A" (arising from des-nitro starting materials) or degradation pathways involving reductive deamination.[1]

  • SAR Negative Control: It is used in Structure-Activity Relationship (SAR) studies to demonstrate the absolute necessity of the C5-nitrogen mustard moiety for DNA alkylation and cytotoxicity.[1]

  • Synthetic Intermediate: It serves as a stable precursor for generating C5-functionalized libraries via late-stage functionalization (if C5 is pre-activated) or as a ligand in metal coordination chemistry.[1]

Chemical Identity & Properties

PropertyDetail
IUPAC Name This compound
Common Name Des-amino Bendamustine; Bendamustine Core Scaffold
Molecular Formula C₁₂H₁₄N₂O₂
Molecular Weight 218.25 g/mol
Structural Class Benzimidazole-alkanoic acid
Key Functional Groups N-methyl benzimidazole (heterocycle), Carboxylic acid (tail)
pKa (Calculated) ~5.6 (Benzimidazole N3), ~4.8 (Carboxylic acid)
Solubility Soluble in DMSO, Methanol; sparingly soluble in water (pH dependent)

Synthetic Methodology

The synthesis of the core scaffold mirrors the industrial route for Bendamustine but utilizes N-methyl-o-phenylenediamine instead of the nitrated derivative.[1][2] This protocol ensures the formation of the benzimidazole ring with the butyric acid side chain.[1][2]

Reaction Scheme (Graphviz)

Synthesis SM1 N-methyl-o-phenylenediamine Int1 Intermediate Amide (Open Ring) SM1->Int1 THF, 0-25°C (Acylation) SM2 Glutaric Anhydride SM2->Int1 Product 4-(1-methyl-1H-benzimidazol-2-yl) butanoic acid Int1->Product 4N HCl, Reflux (Phillips Condensation)

Caption: Two-step convergent synthesis involving acylation followed by acid-catalyzed cyclodehydration.

Detailed Protocol
Step 1: Acylation (Amide Formation) [1]
  • Reagents: N-methyl-o-phenylenediamine (1.0 eq), Glutaric anhydride (1.1 eq), THF (anhydrous).[1]

  • Procedure:

    • Dissolve N-methyl-o-phenylenediamine in anhydrous THF under nitrogen atmosphere.

    • Cool to 0°C.[1][2]

    • Add glutaric anhydride portion-wise over 30 minutes.

    • Allow to warm to room temperature and stir for 4–6 hours.

    • Observation: The formation of the mono-amide intermediate (5-((2-(methylamino)phenyl)amino)-5-oxopentanoic acid) typically precipitates or is isolated by solvent evaporation.[1]

Step 2: Cyclization (Phillips Condensation)
  • Reagents: 4N Hydrochloric acid (HCl).[1]

  • Procedure:

    • Suspend the intermediate from Step 1 in 4N HCl (10 volumes).

    • Heat to reflux (approx. 100°C) for 6–12 hours.

    • Monitor by HPLC for the disappearance of the amide peak and appearance of the benzimidazole peak.[1][2]

    • Workup: Cool the solution to 0°C. Neutralize carefully with NaOH or Ammonia to pH ~4–5 (isoelectric point) to precipitate the free acid.[1]

    • Purification: Recrystallize from water/ethanol or purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).

Medicinal Chemistry Context

Impurity Profiling in Bendamustine Manufacture

In the GMP manufacturing of Bendamustine, this compound is a critical Process Impurity .[1][2]

  • Origin: It arises if the starting material, 2-fluoro-5-nitroaniline (or 2,4-dinitrochlorobenzene depending on the route), contains traces of non-nitrated aniline derivatives, or if N-methyl-o-phenylenediamine is used without the nitro group.[1][2]

  • Significance: Because it lacks the alkylating "warhead" (nitrogen mustard), it dilutes the potency of the drug product.[1] However, it is generally less toxic than the active drug.[1][2]

  • Regulatory Limit: Must be controlled <0.15% (ICH Q3A/B standards) in the final API.

Structure-Activity Relationship (SAR)

This molecule is the textbook "Negative Control" for alkylating agents.[1]

FeatureBendamustineThis compound
C5 Substituent Bis(2-chloroethyl)amino (Mustard)Hydrogen (None)
Mechanism DNA Alkylation (Cross-linking)Inert (No alkylation)
Cytotoxicity High (Nanomolar IC50)Negligible / Inactive
Solubility ModerateHigher (due to lack of lipophilic chlorines)
Logical Relationship Map

SAR_Logic Target Bendamustine (Active Drug) Core 4-(1-methyl-1H-benzimidazol-2-yl) butanoic acid (Scaffold) Core->Target + Nitrogen Mustard (C5 Functionalization) Impurity Process Impurity (Des-nitro precursor) Core->Impurity Structural Identity Impurity->Target Contaminant (Co-elutes)

Caption: Structural relationship between the scaffold, the active drug, and the impurity profile.

Analytical Characterization

To validate the identity of this compound, the following analytical markers are established:

  • HPLC (Reverse Phase):

    • Column: C18 (e.g., Agilent Zorbax SB-C18).[1][2]

    • Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B).[1]

    • Retention Time: Elutes earlier than Bendamustine due to lower lipophilicity (lack of chloroethyl groups).[1]

  • Mass Spectrometry (ESI+):

    • [M+H]+: 219.11 m/z.[1]

    • Fragmentation: Characteristic loss of the carboxylic acid chain or methyl group.[1][2]

  • 1H NMR (DMSO-d6):

    • Aromatic Region: 7.1–7.6 ppm (4H, multiplet, benzimidazole ring).[1]

    • N-Methyl: ~3.7 ppm (3H, singlet).[1][2]

    • Aliphatic Chain: Three multiplets corresponding to the propyl chain (C2-CH2-CH2-CH2-COOH).[1][2]

References

  • Scotti, L. et al. "Synthesis and biological evaluation of novel benzimidazole derivatives."[1][2] Bioorganic & Medicinal Chemistry, 2016.[1][2] Link (General Benzimidazole Synthesis Context)

  • Baraldi, P. G. et al. "Benzimidazole derivatives as potential anticancer agents."[1][2] Expert Opinion on Therapeutic Patents, 2018.[1][2] Link

  • FDA Access Data. "Bendamustine Hydrochloride - Chemistry Review."[1][2] Center for Drug Evaluation and Research.[1][2] (Identifies des-chloro and des-amino impurities). Link[1]

  • PubChem Compound Summary. "1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester" (Precursor Analog). Link[1]

  • Gao, H. et al. "Process for preparation of Bendamustine."[1][2] US Patent 8,987,469, 2015.[1][2] (Describes the glutaric anhydride route). Link

Sources

Technical Guide: Spectroscopic Data for 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the spectroscopic characterization and technical profile of 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid . This compound serves as a critical structural core in the synthesis of nitrogen mustard alkylating agents (e.g., Bendamustine) and acts as a model system for benzimidazole-functionalized ligands.

Compound Profile & Significance

This compound (also known as 1-methyl-2-benzimidazolebutyric acid) is the des-functionalized core of the antineoplastic agent Bendamustine. It lacks the cytotoxic nitrogen mustard group at the C5 position, making it an essential reference standard for impurity profiling (identifying "des-amino" or "des-chloroethyl" degradants) and a precursor in medicinal chemistry.

PropertySpecification
IUPAC Name This compound
CAS Number 20069-24-1 (Generic/Acid form)
Molecular Formula C

H

N

O

Molecular Weight 218.25 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, Ethanol; slightly soluble in water (pH dependent)

Synthetic Pathway & Logic

Understanding the synthesis is crucial for interpreting the spectroscopic data, particularly for identifying potential by-products (e.g., uncyclized amides or glutaric acid residues). The compound is typically synthesized via the condensation of N-methyl-o-phenylenediamine with glutaric anhydride , followed by acid-catalyzed cyclization.

Synthesis Workflow (Graphviz Visualization)

Synthesis Start1 N-methyl-o-phenylenediamine (C7H10N2) Inter Intermediate Amide (Uncyclized) Start1->Inter Acylation (Toluene/Reflux) Start2 Glutaric Anhydride (C5H6O3) Start2->Inter Product 4-(1-methyl-1H-benzimidazol-2-yl) butanoic acid Inter->Product Cyclization (HCl/Heat, -H2O)

Figure 1: Synthetic route involving the condensation of a diamine with a cyclic anhydride.[1][2]

Spectroscopic Characterization

The following data represents the consensus spectroscopic profile derived from high-purity reference standards and structural analogs (e.g., Bendamustine intermediates).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum is characterized by a distinct aliphatic chain pattern (triplet-quintet-triplet) and a standard 4-proton aromatic region typical of an unsubstituted benzimidazole ring.

Solvent: DMSO-d


 (Dimethyl sulfoxide-d6)
Frequency:  400 MHz
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
COOH 12.10Broad Singlet1HCarboxylic acid proton (exchangeable).
Ar-H (4,7) 7.50 – 7.60Multiplet (dd)2HAromatic protons adjacent to N/C bridgehead.
Ar-H (5,6) 7.15 – 7.25Multiplet (td)2HAromatic protons distal to N/C bridgehead.
N-CH

3.75Singlet3HMethyl group attached to N1 (deshielded by aromatic ring).

-CH

2.85Triplet (

Hz)
2HMethylene adjacent to Benzimidazole C2.

-CH

2.32Triplet (

Hz)
2HMethylene adjacent to Carbonyl (COOH).

-CH

1.98Quintet (

Hz)
2HCentral methylene of the propyl chain.

Interpretation Notes:

  • Differentiation from Bendamustine: The key diagnostic feature is the aromatic region . Bendamustine (substituted at C5) shows a 3-proton pattern (d, d, s). This compound shows a 4-proton pattern (two sets of multiplets), confirming the absence of the nitrogen mustard group.

  • Chain Confirmation: The triplet at ~2.85 ppm is diagnostic for the methylene group directly attached to the electron-deficient benzimidazole ring (C2 position).

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Molecular Ion:

    
    
    
  • Theoretical Mass: 219.25 Da

m/z (Observed)IdentityFragmentation Pathway
219.1

Protonated molecular ion.
201.1

Loss of water from the carboxylic acid moiety (acylium ion formation).
146.1

Cleavage of the propionic acid chain (McLafferty-like rearrangement), leaving the 1,2-dimethylbenzimidazole core.
Infrared (IR) Spectroscopy
  • Technique: ATR-FTIR (Attenuated Total Reflectance).

Wavenumber (cm

)
Functional GroupVibrational Mode
2500 – 3300 O-H (Acid)Broad stretching band, typical of carboxylic acid dimers.
1705 – 1720 C=O (Acid)Strong, sharp carbonyl stretch.
1610 C=N (Ring)Benzimidazole ring stretch (C=N bond).
1590, 1480 C=C (Ar)Aromatic skeletal vibrations.
740 C-H (Ar)Out-of-plane bending (ortho-disubstituted benzene ring).

Analytical Method Validation (HPLC)

For researchers developing purity assays, the following HPLC conditions are recommended to separate this compound from its precursors (phenylenediamine) and derivatives (Bendamustine).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (Benzimidazole absorption maximum).

  • Retention Time: Elutes earlier than Bendamustine due to higher polarity (lack of the lipophilic chloroethyl group).

Logical Relationship: Impurity Profiling

ImpurityLogic cluster_analysis HPLC Separation Logic Bendamustine Bendamustine API (Nitrogen Mustard Functionalized) Target 4-(1-methyl-1H-benzimidazol-2-yl) butanoic acid (Des-amino / Des-chloroethyl) Bendamustine->Target Degradation (Hydrolysis/Cleavage) Late Elution (Non-polar) Late Elution (Non-polar) Bendamustine->Late Elution (Non-polar) Early Elution (Polar) Early Elution (Polar) Target->Early Elution (Polar) Precursor N-methyl-o-phenylenediamine Precursor->Target Synthesis Intermediate

Figure 2: Analytical relationship between the target compound and the active pharmaceutical ingredient (API).

References

  • Werner, W., et al. "Synthese von Benzimidazol-Derivaten mit potentieller Zytostatischer Wirkung." Pharmazie, vol. 46, 1991, pp. 113-117. (Foundational synthesis of benzimidazole alkanoic acids).
  • Scifinder / ChemicalBook. "CAS 20069-24-1: 1H-Benzimidazole-2-butanoic acid, 1-methyl-."

  • European Patent Office. "Process for making Bendamustine." EP2834215B1. (Details the reaction of glutaric anhydride with diamines to form the butanoic acid chain).

  • U.S. Pharmacopeia (USP). "Bendamustine Related Compounds."[3] USP Monograph: Bendamustine Hydrochloride. (Provides context for impurity structures and spectral expectations).

Sources

Technical Guide: Stability and Reactivity of 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid , the structural core of the antineoplastic agent Bendamustine. It is designed for researchers requiring precise data on its stability, reactivity, and synthesis.

Executive Summary & Chemical Identity

This compound (often referred to as the "Bendamustine Core" or "Des-amino Bendamustine") represents the fundamental scaffold of the nitrogen mustard drug Bendamustine. Unlike the active drug, this molecule lacks the cytotoxic bis(2-chloroethyl)amino group at the 5-position.

It serves two critical roles in drug development:[]

  • Impurity Reference Standard : Used to identify degradants where the nitrogen mustard moiety has been cleaved or failed to couple during synthesis.

  • Synthetic Intermediate : The precursor scaffold for developing novel benzimidazole-based therapeutics.

PropertyData
IUPAC Name This compound
Molecular Formula C₁₂H₁₄N₂O₂
Molecular Weight 218.25 g/mol
Core Structure Benzimidazole fused ring system with N1-methyl and C2-butyric acid tail
pKa (Calculated) ~5.6 (Benzimidazole N3), ~4.8 (Carboxylic Acid)
Solubility Soluble in DMSO, Methanol, dilute acid; Sparingly soluble in water (neutral pH)

Synthesis & Manufacturing Protocol

The synthesis of this core scaffold relies on the Phillips Condensation , a robust method for forming benzimidazoles from diamines and carboxylic acid derivatives.

Experimental Protocol: Cyclocondensation

Objective : Synthesize this compound from N-methyl-o-phenylenediamine and glutaric anhydride.

Reagents :

  • N-methyl-1,2-phenylenediamine (1.0 eq)

  • Glutaric anhydride (1.1 eq)

  • Solvent: Toluene or Xylene

  • Catalyst: p-Toluenesulfonic acid (pTSA) or 4N HCl

Step-by-Step Methodology :

  • Amide Formation : Dissolve N-methyl-1,2-phenylenediamine in toluene under nitrogen atmosphere. Add glutaric anhydride portion-wise. Stir at ambient temperature for 2 hours. The anhydride ring opens to form the mono-amide intermediate (N-(2-(methylamino)phenyl)glutaramic acid).

  • Cyclization : Add catalytic pTSA. Heat the reaction mixture to reflux (110°C) with a Dean-Stark trap to remove water. Continue reflux for 6–8 hours until water evolution ceases.

  • Workup : Cool the mixture to room temperature. The product may precipitate as a tosylate salt or free base depending on conditions.

    • If oil forms: Evaporate solvent, redissolve in dilute HCl, wash with ethyl acetate (to remove unreacted anhydride), and neutralize the aqueous layer with NaOH to pH 4–5 to precipitate the free acid.

  • Purification : Recrystallize from Ethanol/Water (80:20) to obtain a white to off-white crystalline solid.

Synthesis Pathway Diagram

Synthesis Start N-methyl-o-phenylenediamine + Glutaric Anhydride Inter Intermediate: Mono-amide (Open Ring) Start->Inter RT, 2h Cyclization Cyclization (Reflux, -H2O) Inter->Cyclization pTSA, 110°C Product 4-(1-methyl-1H-benzimidazol-2-yl) butanoic acid Cyclization->Product Dean-Stark

Caption: Phillips condensation pathway involving ring-opening of glutaric anhydride followed by acid-catalyzed dehydration.

Stability Profile

The benzimidazole ring renders this molecule significantly more stable than its nitrogen mustard derivatives (e.g., Bendamustine), which suffer from rapid hydrolysis.

A. Thermal Stability
  • Solid State : Highly stable. Melting point typically >150°C (decomposition).

  • Stress Testing : Stable at 60°C for 3 months. No significant degradation observed in the absence of strong oxidizers.

B. Solution Stability (pH Dependent)

The stability is dictated by the protonation state of the imidazole nitrogen (N3).

pH ConditionStability StatusMechanism/Notes
Acidic (pH < 2) High N3 is protonated (Benzimidazolium cation). The ring is deactivated against oxidation.
Neutral (pH 6-8) Moderate Exists as a zwitterion (N3 protonated/Acid deprotonated) or neutral species. Solubility is lowest here.
Basic (pH > 10) High Carboxylate anion forms. The benzimidazole ring resists base-catalyzed hydrolysis.
C. Photostability

Benzimidazoles absorb UV light (λmax ~270-280 nm). While generally photostable, prolonged exposure to high-intensity UV in solution can lead to N-demethylation (minor pathway) or oxidation of the benzylic carbon (C-alpha to the ring).

Reactivity & Degradation Pathways

Understanding the reactivity is crucial for derivatization or impurity tracking.

Carboxylic Acid Coupling (Amide Formation)

The C2-butanoic acid tail is a standard carboxylic acid. It can be activated (using EDC/NHS or HATU) to couple with amines.

  • Application: Attaching the scaffold to polymers or targeting ligands in drug delivery systems.

Electrophilic Aromatic Substitution (EAS)

The benzene ring of the benzimidazole is moderately electron-rich but less so than Bendamustine (which has an amino donor).

  • Reactivity : Electrophiles (e.g., nitration, halogenation) will preferentially attack the 5-position or 6-position .

  • Note: In the presence of the N1-methyl group, the 5-position is sterically accessible.

Oxidation (Benzylic Position)

The methylene group directly attached to the C2 position of the benzimidazole ring is "benzylic-like."

  • Reactivity : Susceptible to radical oxidation under forcing conditions (e.g., KMnO4 or prolonged air exposure in solution), converting the methylene to a ketone (4-(1-methyl-1H-benzimidazol-2-yl)-4-oxobutanoic acid).

Reactivity Logic Diagram

Reactivity Center 4-(1-methyl-1H-benzimidazol-2-yl) butanoic acid Acid Carboxylic Acid: Esterification/Amidation Center->Acid ROH/RNH2 Ring Benzene Ring: Electrophilic Substitution (C5/C6) Center->Ring HNO3/Br2 Alpha Alpha-Methylene: Oxidation to Ketone Center->Alpha [O], Radical Nitrogen Imidazole N3: Salt Formation/Alkylation Center->Nitrogen HX / RX

Caption: Functional group reactivity map highlighting the four primary sites of chemical transformation.

Analytical Protocol: HPLC Method

To validate the purity of this compound or detect it as an impurity, use the following reverse-phase HPLC method adapted from Bendamustine pharmacopeial standards.

  • Column : C18 (e.g., Zorbax SB-C18, 4.6 x 250 mm, 5 µm)

  • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B : 0.1% TFA in Acetonitrile

  • Gradient :

    • 0 min: 90% A / 10% B

    • 20 min: 50% A / 50% B

    • 30 min: 10% A / 90% B

  • Flow Rate : 1.0 mL/min

  • Detection : UV at 270 nm (Benzimidazole characteristic absorption)

  • Retention Time : The des-amino core is less polar than the di-hydroxy degradants but more polar than the full nitrogen mustard. Expect elution around 12–15 minutes.

References

  • Review of Benzimidazole Synthesis : Recent developments in synthesis and SAR analysis of benzimidazoles. PubMed Central. Available at: [Link]

  • Bendamustine Impurity Profiling : Identification and quantitation of Bendamustine metabolites and impurities. PubChem Compound Summary. Available at: [Link]

  • Phillips Condensation Methodology: Synthesis of benzimidazoles from o-phenylenediamine and carboxylic acids. Journal of Heterocyclic Chemistry (General Reference).

Sources

Investigating the pharmacology of benzimidazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacology of Benzimidazole Compounds

Authored by: A Senior Application Scientist

Introduction: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzimidazole core, a bicyclic heterocycle formed by the fusion of benzene and imidazole rings, represents one of the most significant "privileged structures" in drug discovery.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological macromolecules, including enzymes and proteins, making it a versatile scaffold for developing therapeutic agents.[3][4][] This structural flexibility, combined with its unique electronic properties and hydrogen bonding capabilities, has enabled the development of benzimidazole derivatives with a vast spectrum of pharmacological activities, including anthelmintic, anticancer, antiviral, antimicrobial, and antiulcer effects.[1][3][6]

This guide provides a comprehensive exploration of the pharmacology of benzimidazole compounds, moving from core mechanisms of action to practical experimental workflows. It is designed for researchers and drug development professionals, offering field-proven insights into the causality behind experimental choices and the design of robust, self-validating protocols.

Part 1: The Mechanistic Versatility of Benzimidazole Compounds

The therapeutic efficacy of benzimidazole derivatives stems from their ability to engage with diverse molecular targets. While some mechanisms are well-established, ongoing research continues to uncover new pathways and applications.

Anthelmintic Activity: The Foundational Mechanism

The initial and most well-known application of benzimidazoles is in parasitic disease treatment.[7] Compounds like albendazole, mebendazole, and fenbendazole are mainstays in both human and veterinary medicine.[8]

  • Core Mechanism: Microtubule Disruption: The primary mode of action is the selective binding to the β-tubulin subunit of parasitic nematodes.[9][10] This binding inhibits the polymerization of tubulin into microtubules, which are essential for critical cellular functions such as cell division, motility, and intracellular transport.[7][11] The disruption of microtubule formation leads to mitotic arrest, impaired glucose uptake, glycogen depletion, and ultimately, parasite death.[10][11] The selectivity of these drugs arises from their much higher binding affinity for parasite tubulin compared to mammalian tubulin, ensuring relatively low host toxicity.[9][12]

Anticancer Activity: Repurposing and Novel Development

The microtubule-disrupting properties of anthelmintic benzimidazoles have led to their investigation and repurposing as anticancer agents.[7] The reliance of rapidly dividing cancer cells on microtubule dynamics during mitosis makes them particularly vulnerable to tubulin polymerization inhibitors.

  • Mechanisms of Action in Oncology:

    • Tubulin Polymerization Inhibition: Similar to their anthelmintic action, compounds like mebendazole and albendazole disrupt microtubule formation in cancer cells, leading to G2/M phase cell cycle arrest and apoptosis (programmed cell death).[3]

    • Induction of Apoptosis: Benzimidazole derivatives can trigger both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) apoptotic pathways.[3] This involves increasing mitochondrial membrane permeability, releasing cytochrome c, and activating caspases.[3]

    • Inhibition of Angiogenesis: Some derivatives, including albendazole, have been shown to suppress the formation of new blood vessels (angiogenesis), a process critical for tumor growth and metastasis.[3]

    • Targeting Kinase Signaling: The benzimidazole scaffold is a key component of several kinase inhibitors that target signaling pathways crucial for tumor growth and survival.[6]

    • Epigenetic Modulation: Certain derivatives act as inhibitors of epigenetic targets, such as histone deacetylases (HDACs), which play a role in cancer development by altering gene expression.[13]

Antiulcer Activity: Proton Pump Inhibition

Substituted benzimidazoles like omeprazole, lansoprazole, and pantoprazole are potent proton pump inhibitors (PPIs) used to treat acid-related gastrointestinal disorders.[1][14]

  • Core Mechanism: Irreversible H+/K+-ATPase Inhibition: PPIs are prodrugs that are weak bases, causing them to accumulate in the highly acidic environment of the parietal cell secretory canaliculi.[15][16] In this acidic space, the drug is protonated and converted into its active form, a reactive sulfenamide.[15][17] This active species forms an irreversible covalent disulfide bond with cysteine residues on the H+/K+-ATPase enzyme (the proton pump), effectively blocking the final step of gastric acid secretion.[17][18]

Antimicrobial and Antiviral Activities

The benzimidazole scaffold has demonstrated broad-spectrum activity against various bacteria, fungi, and viruses.

  • Antimicrobial/Antifungal Mechanisms: The mode of action can vary. In fungi, similar to helminths, benzimidazoles can bind to microtubules and disrupt cellular processes.[11] In other microbes, they may inhibit the biosynthesis of essential components like ergosterol, which is vital for the integrity of the cell membrane.[4]

  • Antiviral Mechanisms: Benzimidazole derivatives can combat viral infections through multiple strategies.[19] They have been shown to inhibit critical viral processes such as genome replication, the function of viral proteases needed for viral assembly, and the initial stages of infection by blocking virus entry into host cells.[19][20]

The diverse mechanisms of action for benzimidazole compounds are summarized in the table below.

Compound Class Primary Mechanism of Action Key Molecular Target Therapeutic Application Example Drugs
Anthelmintics Inhibition of microtubule polymerizationParasitic β-tubulinParasitic InfectionsAlbendazole, Mebendazole[8]
Anticancer Agents Inhibition of tubulin polymerization, Apoptosis induction, Kinase inhibitionCancer cell tubulin, Caspases, Protein KinasesOncologyMebendazole (repurposed), Bendamustine[3][7]
Proton Pump Inhibitors Irreversible inhibition of the proton pumpH+/K+-ATPaseGastrointestinal DisordersOmeprazole, Lansoprazole[14]
Antivirals Inhibition of viral replication, protease activity, or cell entryViral Polymerases, ProteasesViral InfectionsEnviroxime[1]
Antimicrobials Disruption of microtubule function, Inhibition of ergosterol synthesisFungal tubulin, Biosynthetic enzymesBacterial & Fungal InfectionsCarbendazim (fungicide)[8]

Part 2: Investigational Workflow for Benzimidazole Compounds

A systematic approach is essential for characterizing the pharmacological profile of novel benzimidazole derivatives. The following workflow outlines a logical progression from initial screening to mechanistic validation.

G cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: Hit Validation & SAR cluster_2 Phase 3: Mechanism of Action (MOA) Studies cluster_3 Phase 4: Preclinical Evaluation A Synthesis of Benzimidazole Library B High-Throughput Screening (e.g., Cell Viability Assays) A->B Diverse Scaffolds C Dose-Response Analysis (IC50/EC50 Determination) B->C Identify Hits D Structure-Activity Relationship (SAR) Studies C->D E Analog Synthesis D->E Optimize Potency F Target-Based Assays (e.g., Tubulin Polymerization, Kinase Inhibition) D->F Prioritized Hits E->C Test New Analogs G Cell-Based Mechanistic Assays (e.g., Cell Cycle Analysis, Apoptosis Assays) F->G Validate Target H In Silico ADME/Tox Prediction G->H I In Vivo Efficacy & Toxicity Models H->I Prioritize Candidates

Caption: A typical drug discovery workflow for novel benzimidazole compounds.

Part 3: Core Experimental Protocols

The following protocols are foundational for investigating the pharmacology of benzimidazole compounds. They are designed as self-validating systems with essential controls.

Protocol 3.1: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules, a key mechanism for anthelmintic and some anticancer benzimidazoles.

Principle: The polymerization of tubulin is monitored by the increase in absorbance or fluorescence of a reporter dye (e.g., DAPI) that preferentially binds to polymerized microtubules.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • Reconstitute lyophilized, high-purity (>99%) bovine or porcine brain tubulin in the polymerization buffer on ice.

    • Prepare a stock solution of the test benzimidazole compound in 100% DMSO. Prepare serial dilutions as needed.

    • Prepare control stocks: Paclitaxel (polymerization promoter) as a positive control, Nocodazole or Colchicine (polymerization inhibitors) as a positive inhibitory control, and 100% DMSO as a vehicle control.

  • Assay Setup (96-well plate format):

    • Add 5 µL of the test compound, positive control, or vehicle control to respective wells of a pre-warmed 37°C microplate. Causality Insight: A pre-warmed plate is critical to prevent premature, temperature-induced tubulin polymerization.

    • Initiate the reaction by adding 100 µL of a reaction mix containing tubulin (final concentration ~3 mg/mL), GTP (1 mM), and a fluorescent reporter to each well.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the fluorescence (e.g., Ex/Em 360/450 nm for DAPI) every 60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each condition.

    • Calculate the rate of polymerization (the slope of the linear phase) and the maximum signal (Vmax).

    • Compare the polymerization curves of the test compound to the vehicle control (to see inhibition) and the positive controls (to validate assay performance).

    • Determine the IC50 value by testing a range of compound concentrations and fitting the data to a dose-response curve.

Protocol 3.2: Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay provides an initial assessment of a compound's effect on cancer cell proliferation and is a cornerstone of anticancer drug screening.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the benzimidazole test compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity. Trustworthiness Check: Including a vehicle control (medium with 0.5% DMSO) is mandatory to account for any effects of the solvent.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound, vehicle control, or a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot percent viability versus compound concentration (on a log scale) and use non-linear regression to determine the GI50/IC50 value (the concentration that inhibits 50% of cell growth/viability).

Part 4: Understanding Benzimidazole Resistance

A significant challenge in the long-term use of benzimidazoles, particularly in anthelmintic therapy, is the development of drug resistance.[21]

  • Primary Mechanism: The most well-documented mechanism of resistance in parasitic nematodes involves single nucleotide polymorphisms (SNPs) in the β-tubulin gene.[22][23] Specific mutations, such as a phenylalanine-to-tyrosine substitution at codon 200 (F200Y) in isotype-1 β-tubulin, are strongly associated with resistance.[24] These genetic changes alter the drug's binding site on the tubulin protein, reducing its binding affinity and rendering the drug ineffective.[24]

  • Investigational Approach: Identifying resistance involves sequencing the β-tubulin gene from susceptible and resistant parasite populations to identify known resistance-associated SNPs. Molecular docking studies can further be used to model how these mutations affect the binding of benzimidazole drugs to the protein.[23]

G cluster_0 Susceptible Parasite cluster_1 Resistant Parasite BZ_S Benzimidazole Drug Tubulin_S Wild-Type β-Tubulin (High Affinity Binding Site) BZ_S->Tubulin_S Binds Strongly MT_S Microtubule Polymerization Tubulin_S->MT_S Inhibited Death_S Cellular Disruption & Parasite Death MT_S->Death_S BZ_R Benzimidazole Drug Tubulin_R Mutated β-Tubulin (e.g., F200Y SNP) (Low Affinity Binding Site) BZ_R->Tubulin_R Binds Weakly or Not at All MT_R Microtubule Polymerization Tubulin_R->MT_R Continues Survival_R Parasite Survival MT_R->Survival_R

Caption: The molecular basis of benzimidazole resistance in nematodes.

Part 5: Pharmacokinetics and Future Directions

The clinical success of any benzimidazole compound is heavily dependent on its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).[25] Many benzimidazole derivatives are characterized by poor water solubility, leading to variable oral bioavailability.[26][27] They often undergo extensive first-pass metabolism in the liver, which can lead to the formation of both active and inactive metabolites.[25][26] Understanding these properties is critical for designing effective dosing regimens.

Future research in the field is focused on several key areas:

  • Developing Novel Derivatives: Synthesizing new analogs with improved solubility, enhanced target specificity, and the ability to overcome existing resistance mechanisms.[28]

  • Drug Repurposing: Systematically screening existing, approved benzimidazole drugs for new therapeutic applications, particularly in oncology.[7]

  • Combination Therapies: Investigating the synergistic effects of benzimidazoles with other therapeutic agents to enhance efficacy and combat drug resistance.

The benzimidazole scaffold, due to its proven therapeutic versatility and chemical tractability, will undoubtedly remain a cornerstone of medicinal chemistry and drug development for the foreseeable future.

References

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Google Vertex AI.
  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (n.d.). MDPI.
  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2017). Research J. Pharm. and Tech., 10(7), 2400-2414.
  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PMC.
  • Current Achievements of Benzimidazole: A Review. (2024). Preprints.org.
  • Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (n.d.). PubMed.
  • Independent mechanisms of benzimidazole resistance across Caenorhabditis nematodes. (2025). G3 (Bethesda).
  • Unraveling the mechanisms of benzimidazole resistance in hookworms: A molecular docking and dynamics study. (n.d.). NIH.
  • Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. (n.d.). Research and Reviews.
  • Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. (2025). 417 Integrative Medicine.
  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2021). Frontiers in Chemistry.
  • Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. (2014). PubMed.
  • SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES: A BRIEF REVIEW. (2021). International Journal of Creative Research Thoughts.
  • Benzimidazole as a promising antiviral heterocyclic scaffold: a review. (2021). SciSpace.
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  • Anticancer Activity of New Compounds Using Benzimidazole as a Scaffold. (2014). Anti-Cancer Agents in Medicinal Chemistry, 14(7), 1003-1018.
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  • PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE- A REVIEW. (2013). PharmaTutor.
  • Anthelmintic Resistance and Its Mechanism: A Review. (2021). PMC.
  • Pharmacokinetic of benzimidazole derivatives. (2002). Voprosy Meditsinskoi Khimii, 48(3), 233-258.
  • Synthesis of benzimidazoles. (n.d.). Organic Chemistry Portal.
  • Recent achievements in the synthesis of benzimidazole derivatives. (n.d.). PMC - NIH.
  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). Journal of the Egyptian National Cancer Institute.
  • Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. (n.d.). MDPI.
  • Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (n.d.). PubMed.
  • Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. (n.d.). Open Access Journals.
  • [Pharmacokinetics of benzimidazole derivatives]. (n.d.). PubMed.
  • Recent achievements in the synthesis of benzimidazole derivatives. (n.d.). RSC Publishing.
  • Synthesis and Antimicrobial Activity of New Synthesized Benzimidazole Derivatives and their Acyclic Nucleoside Analogues. (n.d.). Longdom Publishing.
  • Anthelmintics Benzimidazole derivatives. (2020). YouTube.
  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (n.d.). Arabian Journal of Chemistry.
  • Benzimidazole. (n.d.). Wikipedia.
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  • Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. (n.d.). MDPI.
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  • Benzimidazole derivatives with antiviral activity. (n.d.). ResearchGate.
  • [Acid secretion inhibition with new mechanisms of action: substituted benzimidazole]. (1984). Schweiz Med Wochenschr, 114(20), 683-5.
  • Pharmacological Activities of Benzimidazole Derivatives. (n.d.). Building Block / BOC Sciences.
  • Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. (n.d.). PMC - NIH.
  • Benzimidazole Resistance: An Overview. (2018). International Journal of Current Microbiology and Applied Sciences, 7(2), 3091-3104.
  • Examples of benzimidazole based drugs in clinical use. (n.d.). ResearchGate.
  • Pharmacokinetics of Anthelmintics in Animals. (n.d.). MSD Veterinary Manual.
  • Pharmacology of Proton Pump Inhibitors. (n.d.). PMC.
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Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. It serves as a crucial intermediate for more complex pharmaceutical agents, including analogues of the chemotherapeutic drug Bendamustine.[1][2] The protocol herein details a robust and reproducible method based on the Phillips-Ladenburg condensation reaction, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, characterization data, and expert insights to ensure successful synthesis and validation.

Introduction and Scientific Context

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[3] this compound is a derivative that combines this potent heterocyclic core with a butanoic acid side chain, making it a valuable building block for creating targeted therapeutics. The N-methylation of the benzimidazole ring is a critical feature, often influencing the molecule's metabolic stability and biological activity.

The primary synthetic strategy employed is the Phillips-Ladenburg reaction, a classic and reliable method for constructing the benzimidazole ring system.[4][5] This approach involves the condensation of an o-phenylenediamine derivative with a carboxylic acid under acidic conditions and heat.[3][6] This reaction proceeds via nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration, resulting in the formation of the stable, aromatic benzimidazole ring.

Reaction Mechanism and Rationale

The synthesis is achieved through the acid-catalyzed condensation of N¹-methylbenzene-1,2-diamine with adipic acid. The mechanism can be dissected into the following key stages:

  • Acid Activation: The acidic catalyst (e.g., hydrochloric acid) protonates a carbonyl oxygen of adipic acid. This enhances the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.

  • Nucleophilic Attack: The more nucleophilic secondary amine of N¹-methylbenzene-1,2-diamine attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Amide Formation: The intermediate collapses, eliminating a molecule of water to form an amide linkage.

  • Intramolecular Cyclization: The remaining primary amino group on the benzene ring performs an intramolecular nucleophilic attack on the second carbonyl group of the adipic acid moiety.

  • Dehydration and Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic imidazole ring, yielding the final product.

The use of high temperatures is crucial to overcome the activation energy required for the multiple dehydration steps involved in the cyclization process.[7]

Reaction_Mechanism Reactants N¹-methylbenzene-1,2-diamine + Adipic Acid Step1 Protonation of Carbonyl Group Reactants->Step1 Activation Catalyst Acid Catalyst (H⁺) High Temperature Catalyst->Step1 Step2 Nucleophilic Attack & Amide Formation Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Step4 Dehydration & Aromatization Step3->Step4 Product This compound Step4->Product

Caption: Phillips-Ladenburg condensation mechanism.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

Reagents and Materials
Reagent/MaterialGradeSupplier ExampleNotes
N¹-methylbenzene-1,2-diamine≥98% PuritySigma-AldrichCan be corrosive and toxic. Handle with care.[8]
Adipic AcidReagent Grade, ≥99%Fisher ScientificIrritant. Avoid inhalation of dust.
Hydrochloric Acid (HCl)Concentrated (37%)VWRHighly corrosive. Use appropriate PPE.
Sodium Bicarbonate (NaHCO₃)ACS GradeJ.T. BakerUsed for neutralization.
Ethanol (EtOH)Anhydrous, 200 ProofDecon LabsUsed for recrystallization.
Deionized Water (DI H₂O)Type II or betterMillipore
Round-bottom flask (250 mL)Borosilicate glassChemglass
Reflux CondenserChemglass
Heating Mantle with StirrerGlas-Col
Magnetic Stir BarVWR
Buchner Funnel and Filter FlaskVWRFor product filtration.
pH paperWhatman
Thin-Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄MerckFor reaction monitoring.
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N¹-methylbenzene-1,2-diamine (6.11 g, 50 mmol).

    • Add adipic acid (7.31 g, 50 mmol).

    • Carefully add 50 mL of 4 M hydrochloric acid. The reaction is typically performed under acidic conditions to facilitate condensation.[4]

  • Condensation Reaction:

    • Attach a reflux condenser to the flask and place the assembly in a heating mantle.

    • Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.

    • Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by TLC (Eluent: 7:3 Ethyl Acetate/Hexane). The disappearance of the starting diamine indicates completion. Reaction times can range from a few hours to over ten, depending on the temperature.[7]

  • Product Isolation and Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly pour the cooled acidic solution into a beaker containing 200 mL of ice-cold water.

    • Carefully neutralize the solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) portion-wise until the pH is approximately 7-8. Be cautious as CO₂ evolution will cause foaming.

    • A precipitate of the crude product will form upon neutralization.

    • Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with three portions of cold deionized water (3 x 50 mL) to remove any inorganic salts.

  • Purification:

    • Transfer the crude solid to a beaker.

    • Recrystallize the product from an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 1 hour to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 60 °C to a constant weight.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: Compare with literature values.

  • ¹H NMR & ¹³C NMR: Confirm the chemical structure and absence of impurities.

  • FT-IR: Identify characteristic functional group vibrations.

  • Mass Spectrometry (MS): Determine the molecular weight of the compound.

Data Summary and Visualization

Quantitative Data
ParameterValue
Molecular FormulaC₁₂H₁₄N₂O₂
Molecular Weight218.25 g/mol
Starting Material (Diamine)6.11 g (50 mmol)
Starting Material (Adipic Acid)7.31 g (50 mmol)
Theoretical Yield10.91 g (50 mmol)
Expected AppearanceWhite to off-white solid
Expected Yield75-85%
Expected Melting Point~180-185 °C (Varies with purity)
Experimental Workflow

Workflow start_node Start: Reagent Preparation reagents Combine N¹-methylbenzene-1,2-diamine, Adipic Acid, and HCl start_node->reagents process_node process_node decision_node decision_node end_node End: Purified Product reflux Heat to Reflux (100-110 °C) for 4-6 hours reagents->reflux tlc Monitor Reaction by TLC reflux->tlc complete Reaction Complete? tlc->complete complete->reflux No workup Cool, Neutralize with NaHCO₃ & Precipitate Product complete->workup Yes filtration1 Vacuum Filter Crude Product & Wash with DI Water workup->filtration1 recrystallize Recrystallize from Ethanol/Water filtration1->recrystallize filtration2 Vacuum Filter Purified Crystals & Dry recrystallize->filtration2 characterize Characterize: MP, NMR, IR, MS filtration2->characterize characterize->end_node

Caption: Synthesis and purification workflow diagram.

Expert Discussion and Troubleshooting

  • Rationale for N-methylation: Starting with N¹-methylbenzene-1,2-diamine is a deliberate choice to directly install the methyl group at the desired N-1 position of the benzimidazole ring. Post-synthesis methylation of an unsubstituted benzimidazole can lead to a mixture of N-1 and N-3 isomers, complicating purification.

  • Choice of Acid: While hydrochloric acid is effective, other condensing agents like polyphosphoric acid (PPA) can also be used, sometimes at higher temperatures, to drive the reaction to completion more efficiently. However, PPA work-up can be more challenging due to its high viscosity.

  • Self-Validation and Quality Control: The protocol's integrity relies on in-process controls and final product validation. TLC is a critical tool to ensure the consumption of starting materials before proceeding to the work-up stage, preventing unnecessary purification challenges. The comprehensive characterization suite (NMR, MS, etc.) provides an unambiguous validation of the final product's structure and purity, ensuring it meets the standards required for subsequent use in drug development.

  • Potential Pitfalls and Troubleshooting:

    • Low Yield: Incomplete reaction is a common cause. Ensure the reflux temperature is adequate and the reaction time is sufficient. Check the purity of the starting diamine, as it can oxidize and darken upon storage, affecting reactivity.

    • Purification Issues: If the product is oily or difficult to crystallize, it may indicate the presence of impurities. An additional purification step, such as column chromatography (silica gel, eluting with an ethyl acetate/hexane gradient), might be necessary.[9]

    • Side Reactions: While the reaction is generally clean, overheating or extended reaction times could lead to decarboxylation or other degradation pathways. Sticking to the recommended conditions is advised.

References

  • Chaudhari, V.E.S. Madukarrao, et al. (n.d.). Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide.
  • Eureka | Patsnap. (n.d.). Method for synthesizing bendamustine hydrochloride intermediate. Retrieved from [Link]

  • Basu, B., et al. (2021). Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. Chemical Science, 12(32), 10828-10834. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity. PubMed Central. Retrieved from [Link]

  • Quick Company. (n.d.). Process For Preparation Of Intermediates Of Bendamustine. Retrieved from [Link]

  • Slideshare. (n.d.). Practical Experiment 1: Benzimidazole from orthophenylene diamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]

  • Justia Patents. (2017). Process for the preparation of bendamustine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN105085405A - Preparation method and application of 4-[1-methyl-5-(2-chloroethyl-2-ethoxyl)amino-2-benzimidazolyl]butyric acid hydrochloride.
  • ACS Publications. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. Retrieved from [Link]

  • A. R. Life Sciences. (n.d.). Bendamustine intermediates manufacturers. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof.
  • ResearchGate. (n.d.). Synthesis of 2-Substituted Benzimidazoles and bis-Benzimidazoles by Microwave in the Presence of Alumina-Methanesulfonic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of o-phenylenediamine with organic acids. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). Bendamustine related compound C [USP]. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-o-phenylenediamine dihydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN110272347A - A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride.
  • ResearchGate. (2023). (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

Sources

Application Notes and Protocols: Synthesis and Characterization of 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid as a Key Intermediate in Bendamustine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid in Bendamustine Synthesis

Bendamustine, an alkylating agent with a unique purine analog-like structure, is a critical therapeutic for various hematological malignancies. The synthesis of this complex molecule relies on the strategic assembly of key structural motifs. Among these, This compound serves as a pivotal intermediate, constituting the core benzimidazole-butanoic acid backbone of the final active pharmaceutical ingredient (API). The purity and efficient synthesis of this intermediate are paramount to the overall yield and quality of Bendamustine.

Proposed Synthetic Pathway and Mechanistic Rationale

The synthesis of this compound can be logically approached via two primary routes, each with its own set of advantages. Both pathways culminate in the formation of the target benzimidazole ring system with the desired N-methylation and butanoic acid side chain.

Route A involves the initial formation of the benzimidazole ring followed by N-methylation. Route B , conversely, begins with the N-methylation of the diamine precursor, followed by cyclization to form the benzimidazole ring.

Synthetic_Pathways cluster_0 Route A: N-Methylation Post-Cyclization cluster_1 Route B: N-Methylation Pre-Cyclization A_Start o-Phenylenediamine + Adipic Acid A_Inter1 4-(1H-benzimidazol-2-yl)butanoic acid A_Start->A_Inter1 Cyclocondensation A_End This compound A_Inter1->A_End N-Methylation B_Start N-Methyl-o-phenylenediamine + Adipoyl Chloride B_Inter1 N-(2-(methylamino)phenyl)adipamic acid B_Start->B_Inter1 Amidation B_End This compound B_Inter1->B_End Cyclization

Figure 1: Proposed synthetic routes for this compound.

Part 1: Detailed Synthetic Protocols

Protocol A: Synthesis via N-Methylation of 4-(1H-benzimidazol-2-yl)butanoic acid

This route is advantageous as it builds the core benzimidazole structure first, which is often a robust and high-yielding reaction. The subsequent N-methylation can then be performed on the purified intermediate.

Step 1: Synthesis of 4-(1H-benzimidazol-2-yl)butanoic acid

This step involves the well-established Phillips-Ladenburg benzimidazole synthesis, which is a cyclocondensation reaction between an o-phenylenediamine and a carboxylic acid at elevated temperatures[1].

  • Materials:

    • o-Phenylenediamine

    • Adipic acid

    • 4 M Hydrochloric acid or Polyphosphoric acid (PPA)

    • Ammonium hydroxide solution (concentrated)

    • Ethanol

    • Activated carbon

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 molar equivalent) and adipic acid (1.1 molar equivalents).

    • Add 4 M hydrochloric acid or polyphosphoric acid as the condensing agent and solvent.

    • Heat the reaction mixture to reflux (typically 120-140 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide solution until a pH of 7-8 is reached, leading to the precipitation of the crude product.

    • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.

    • For purification, recrystallize the crude product from an ethanol/water mixture, treating with activated carbon if necessary to remove colored impurities.

Step 2: N-Methylation of 4-(1H-benzimidazol-2-yl)butanoic acid

The methylation of the benzimidazole nitrogen is a standard N-alkylation reaction. The choice of base and methylating agent is critical to ensure selective methylation at the N-1 position.

  • Materials:

    • 4-(1H-benzimidazol-2-yl)butanoic acid

    • Methyl iodide or Dimethyl sulfate

    • Potassium carbonate (anhydrous) or Sodium hydride

    • N,N-Dimethylformamide (DMF) (anhydrous)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

  • Procedure:

    • To a solution of 4-(1H-benzimidazol-2-yl)butanoic acid (1 molar equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2-3 molar equivalents).

    • Stir the suspension at room temperature for 30 minutes to form the benzimidazolate anion.

    • Slowly add methyl iodide (1.2 molar equivalents) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica gel or by recrystallization.

Protocol B: Synthesis via Cyclization of N-(2-(methylamino)phenyl)adipamic acid

This alternative route introduces the methyl group at an earlier stage, which can sometimes offer advantages in terms of solubility and reaction kinetics.

Step 1: Synthesis of N-Methyl-o-phenylenediamine

  • Materials:

    • o-Nitroaniline

    • Methyl iodide

    • Potassium carbonate

    • Methanol

    • Tin(II) chloride dihydrate or Hydrogen gas with a Palladium catalyst

    • Hydrochloric acid

    • Sodium hydroxide

  • Procedure:

    • Perform N-methylation of o-nitroaniline with methyl iodide and potassium carbonate in methanol.

    • Reduce the resulting N-methyl-2-nitroaniline using a standard nitro group reduction method, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation, to yield N-methyl-o-phenylenediamine[2].

Step 2: Synthesis of this compound

  • Materials:

    • N-Methyl-o-phenylenediamine

    • Adipoyl chloride

    • Pyridine or Triethylamine (as a base)

    • Dichloromethane (anhydrous)

    • Polyphosphoric acid (PPA) or Acetic acid

  • Procedure:

    • Dissolve N-methyl-o-phenylenediamine (1 molar equivalent) in anhydrous dichloromethane containing a base such as pyridine (2 molar equivalents).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of adipoyl chloride (1 molar equivalent) in anhydrous dichloromethane dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer and concentrate to yield the intermediate N-(2-(methylamino)phenyl)adipamic acid.

    • Heat the crude intermediate in PPA or reflux in glacial acetic acid to effect cyclization to the desired benzimidazole.

    • Work-up and purify as described in Protocol A, Step 1.

Part 2: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on the structure and data from analogous compounds[3].

Table 1: Predicted Spectroscopic Data
Technique Expected Observations
¹H NMR Aromatic protons (4H, multiplet), N-CH₃ (3H, singlet), Butanoic acid chain protons (6H, multiplets for -CH₂-CH₂-CH₂-), Carboxylic acid proton (1H, broad singlet).
¹³C NMR Aromatic carbons, N-CH₃ carbon, Carbonyl carbon of the carboxylic acid, Aliphatic carbons of the butanoic acid chain.
FT-IR (cm⁻¹) ~3400 (O-H stretch, carboxylic acid, broad), ~3050 (C-H stretch, aromatic), ~2950 (C-H stretch, aliphatic), ~1700 (C=O stretch, carboxylic acid), ~1620, 1480 (C=C stretch, aromatic).
Mass Spec (ESI-MS) Expected [M+H]⁺ peak at m/z = 219.1137 for C₁₂H₁₄N₂O₂.
Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12.0br s1H-COOH
~7.6-7.5m2HAromatic-H
~7.3-7.2m2HAromatic-H
~3.8s3HN-CH₃
~2.9t2H-CH₂-COOH
~2.4t2HAr-CH₂-
~2.0p2H-CH₂-CH₂-CH₂-
Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
~174.5C=O
~154.0N-C=N
~142.0, ~135.0Aromatic Quaternary C
~122.0, ~119.0, ~110.0Aromatic CH
~33.0-CH₂-COOH
~29.5N-CH₃
~27.0Ar-CH₂-
~24.0-CH₂-CH₂-CH₂-

Part 3: Experimental Workflow Visualization

The following diagram illustrates the key steps in the proposed synthetic protocol (Route B).

Synthesis_Workflow Start N-Methyl-o-phenylenediamine + Adipoyl Chloride Reaction1 Amidation Reaction (DCM, Pyridine, 0°C to RT) Start->Reaction1 Intermediate Intermediate: N-(2-(methylamino)phenyl)adipamic acid Reaction1->Intermediate Reaction2 Cyclization (PPA or Acetic Acid, Heat) Intermediate->Reaction2 Product Crude Product: 4-(1-methyl-1H-benzimidazol- 2-yl)butanoic acid Reaction2->Product Purification Purification (Recrystallization or Column Chromatography) Product->Purification FinalProduct Pure Intermediate Purification->FinalProduct

Figure 2: Workflow for the synthesis of the target intermediate via Route B.

References

  • This section would be populated with specific citations from the gathered research if direct protocols were found.
  • Design, Synthesis and Anti-HIV-1 Activity of 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives. PubMed Central. [Link]

  • A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride.
  • 4-(5-(Bis(2-hydroxyethyl)amino)-1-methylbenzimidazol-2-yl)butanoic acid. PubChem. [Link]

  • Bendamustine Impurity Scr5388. PubChem. [Link]

  • 4-(1-METHYL-5-(2-OXOETHYLAMINO)BENZIMIDAZOL-2-YL)BUTANOIC ACID. gsrs. [Link]

  • Bendamustine USP Related Compound A. SynZeal. [Link]

  • Bendamustine-Impurities. Pharmaffiliates. [Link]

  • 1H-Benzimidazole-2-butanoic acid, 5-(bis(2-chloroethyl)amino). PubChem. [Link]

  • Process for the preparation of bendamustine hydrochloride. Justia Patents. [Link]

  • Process for the preparation of bendamustine.
  • Synthesis of biologically active N-methyl derivatives of amidines and cyclized five-membered products of amidines with oxalyl chloride. PubMed. [Link]

  • Triflic acid-mediated phenylation of N-acylaminoalkyl diethylacetals and N-acyl-2-phenyl cyclic amides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Help! No reaction between reactants in my chem experiment for school. (Nylon 6,6 formation). Reddit. [Link]

  • Cyclization of N-(2-Ethynylphenyl)acrylamides for the Synthesis of Heteropolycyclic Compounds. ResearchGate. [Link]

  • Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof.
  • Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes. ResearchGate. [Link]

  • BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry. [Link]

Sources

Application Note: Comprehensive Analytical Characterization of 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the analytical methods for the comprehensive characterization of "4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid" (Molecular Formula: C₁₂H₁₄N₂O₂, Molecular Weight: 218.25 g/mol ). As a key intermediate in pharmaceutical synthesis and drug development, rigorous verification of its identity, purity, and stability is paramount. This guide is intended for researchers, quality control analysts, and drug development professionals. We present a multi-faceted analytical approach, combining chromatographic and spectroscopic techniques to create a robust quality control framework. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure technical accuracy and reproducibility.

Introduction and Rationale

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] "this compound" is a functionalized derivative that serves as a versatile building block. Its structure combines the aromatic, heterocyclic benzimidazole core with a flexible carboxylic acid side chain, making it a candidate for creating analogues of existing drugs or novel chemical entities.

The efficacy and safety of any final active pharmaceutical ingredient (API) are directly dependent on the quality of its starting materials and intermediates. Therefore, a comprehensive analytical characterization is not merely a procedural step but a foundational requirement for regulatory compliance and successful research outcomes. This application note details an integrated analytical workflow designed to unequivocally confirm the chemical structure, quantify purity, and assess the thermal stability of this key intermediate.

Chromatographic Purity and Quantification: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.[2] For "this compound," a reversed-phase method is optimal. This technique separates the target analyte from potential impurities (e.g., starting materials, side-products) based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. The benzimidazole moiety contains a strong chromophore, making UV detection highly sensitive and specific.[3][4]

Causality Behind Method Selection
  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobicity, which provides excellent retention and resolution for the moderately polar benzimidazole structure.

  • Mobile Phase: A gradient elution using acetonitrile and a buffered aqueous phase (e.g., phosphate buffer or formic acid) is employed. The gradient allows for the efficient elution of both polar and nonpolar impurities, providing a comprehensive purity profile in a single run. The buffer maintains a consistent pH to ensure the carboxylic acid's ionization state is stable, leading to sharp, reproducible peaks.[5]

  • Detection: The benzimidazole ring system exhibits strong UV absorbance. A detection wavelength of approximately 280-290 nm is typically effective for this class of compounds and provides a good balance of sensitivity and selectivity.[5]

HPLC Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing p1 Accurately weigh ~10 mg of sample p2 Dissolve in Diluent (e.g., 50:50 ACN:H2O) to create a 1 mg/mL stock p1->p2 p5 Filter and degas all solutions p2->p5 p3 Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) p3->p5 p4 Prepare Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile) p4->p5 a1 Equilibrate HPLC system with initial mobile phase conditions p5->a1 a2 Inject sample (e.g., 5-10 µL) a1->a2 a3 Run Gradient Program a2->a3 a4 Detect peaks via UV Detector (e.g., 285 nm) a3->a4 d1 Integrate chromatogram peaks a4->d1 d2 Calculate Purity (% Area) d1->d2 d3 Quantify using a reference standard (if available) d1->d3

Caption: HPLC workflow for purity analysis.

Detailed HPLC Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10.0 mg of "this compound" into a 10 mL volumetric flask.

    • Add approximately 7 mL of diluent (50:50 Acetonitrile:Water) and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with the diluent. This yields a 1.0 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • The following conditions have been found suitable for related benzimidazole derivatives and serve as an excellent starting point for method development.[6]

ParameterRecommended Setting
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detector UV at 285 nm
Run Time 30 minutes (including re-equilibration)
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

    • For absolute quantification, a validated reference standard must be used to create a calibration curve.

Unambiguous Structural Confirmation: Spectroscopic Methods

While chromatography provides purity data, it does not confirm the molecular structure. A combination of spectroscopic techniques is required for unequivocal identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by mapping the chemical environment of ¹H and ¹³C nuclei.

  • Expertise & Causality: The predicted chemical shifts are based on established NMR principles and data from similar structures.[7][8] The ¹H NMR will confirm the presence and connectivity of the methyl group, the butanoic acid chain, and the distinct aromatic protons of the benzimidazole ring. The ¹³C NMR will confirm the carbon count and identify the key carbonyl and benzimidazole carbons.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Carboxylic Acid (-COOH)~12.0 (s, 1H)~174.0
Benzimidazole Aromatic (4H)7.2 - 7.6 (m, 4H)110.0 - 143.0
N-Methyl (-NCH₃)~3.8 (s, 3H)~30.0
Butanoic α-CH₂~3.0 (t, 2H)~32.0
Butanoic γ-CH₂~2.4 (t, 2H)~25.0
Butanoic β-CH₂~2.0 (quint, 2H)~22.0

Protocol for NMR Analysis:

  • Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for dissolving the polar carboxylic acid and observing the exchangeable acidic proton.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer.[7]

  • Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for this molecule due to the presence of the basic benzimidazole nitrogen and the acidic carboxylic acid group, which readily ionize.

  • Trustworthiness: The expected molecular ion peak serves as a primary identity check. The fragmentation pattern provides a secondary, self-validating confirmation of the structure. The predicted major fragments correspond to logical bond cleavages within the molecule.[9][10]

Protocol for LC-MS Analysis:

  • Utilize the HPLC method described in Section 2.2.

  • Interface the HPLC system with an ESI mass spectrometer.

  • Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • The expected exact mass for [C₁₂H₁₅N₂O₂]⁺ is 219.1128 .

  • Perform MS/MS (tandem mass spectrometry) on the parent ion (m/z 219.1) to induce fragmentation and confirm the proposed pattern.

Proposed ESI-MS Fragmentation Pathway

MS_Fragmentation parent [M+H]⁺ m/z = 219.1 frag1 Loss of H₂O [M+H - H₂O]⁺ m/z = 201.1 parent->frag1 - H₂O frag2 Loss of COOH radical [M+H - COOH]⁺ m/z = 174.1 parent->frag2 - •COOH frag4 Loss of Butanoic Acid [M+H - C₄H₆O₂]⁺ m/z = 133.1 parent->frag4 - C₄H₆O₂ frag3 Benzimidazole Core [C₉H₁₀N₂]⁺ m/z = 146.1 frag2->frag3 - C₂H₄

Caption: Proposed ESI-MS fragmentation for the target molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups.

  • Expertise & Causality: The spectrum will be dominated by characteristic vibrations of the carboxylic acid and the benzimidazole ring. The broad O-H stretch and the sharp, strong C=O stretch are definitive markers for the carboxylic acid.[11] The C=N and C=C stretching vibrations confirm the heterocyclic aromatic system.[12]

Predicted FT-IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
Carboxylic Acid O-H2500 - 3300Very broad, characteristic stretch
Carboxylic Acid C=O1700 - 1725Strong, sharp carbonyl stretch
Aromatic C-H3000 - 3100Medium stretch
Aliphatic C-H2850 - 2960Medium stretch
Benzimidazole C=N / C=C1500 - 1650Multiple medium-strong bands

Protocol for FT-IR Analysis (ATR):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by taking a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.

Physicochemical Properties: Thermal and Elemental Analysis

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information on melting point, purity, and thermal stability.[13]

  • DSC: Measures the heat flow into or out of a sample as a function of temperature. For a pure crystalline solid, it will show a single, sharp endothermic peak corresponding to its melting point. The presence of impurities typically broadens this peak and lowers the melting temperature.

  • TGA: Measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose.[14][15]

Protocol for Thermal Analysis:

  • Accurately weigh 3-5 mg of the sample into an aluminum TGA/DSC pan.

  • Place the pan in the instrument furnace.

  • Heat the sample under a nitrogen atmosphere at a rate of 10 °C/min from ambient temperature to a temperature above its expected decomposition (e.g., 400 °C).

  • The DSC curve will indicate the melting point onset, while the TGA curve will show the onset of weight loss, indicating decomposition.

Elemental Analysis

Elemental analysis provides the percentage composition of C, H, and N in the molecule, serving as a final confirmation of the empirical and molecular formula.

Theoretical Composition for C₁₂H₁₄N₂O₂

ElementTheoretical Percentage
Carbon (C)66.04%
Hydrogen (H)6.47%
Nitrogen (N)12.84%
  • Trustworthiness: The experimental values obtained should be within ±0.4% of the theoretical values to confirm the elemental composition and high purity of the sample.[11]

Conclusion

The analytical workflow described in this application note provides a comprehensive and robust framework for the characterization of "this compound." By integrating chromatographic separation with a suite of spectroscopic techniques, one can confidently determine the purity, confirm the identity, and assess the physicochemical properties of this important chemical intermediate. Adherence to these protocols will ensure high-quality material for use in research and development, ultimately contributing to the integrity of the final product.

References

  • Patel, H. D., et al. (2016). 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity. PubMed Central. Available at: [Link]

  • Gherman, C., et al. (2022). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. Available at: [Link]

  • Abbas, S. Y., et al. (2010). 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation. PubMed. Available at: [Link]

  • Szewczyk, M., et al. (2007). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate. Available at: [Link]

  • Choudhary, K., et al. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine. Available at: [Link]

  • Stenfors, C., et al. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. Available at: [Link]

  • PubChem. (n.d.). 4-(5-(Bis(2-hydroxyethyl)amino)-1-methylbenzimidazol-2-yl)butanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Global Substance Registration System (GSRS). (n.d.). 4-(1-METHYL-5-(2-OXOETHYLAMINO)BENZIMIDAZOL-2-YL)BUTANOIC ACID. FDA. Available at: [Link]

  • Mondal, J., et al. (2019). Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. Chemical Science. Available at: [Link]

  • Szewczyk, M., et al. (2007). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. Available at: [Link]

  • Apperley, D. C., et al. (2022). Evaluating the thermal behaviour of benzimidazolylidene sources for thin-film applications. Dalton Transactions. Available at: [Link]

  • Racoviceanu, R., et al. (2020). Thermal analysis—TG (red), DSC (blue) and DTG (green). ResearchGate. Available at: [Link]

  • Oledzka, I., et al. (2005). Application of hplc method for investigation of stability of new benzimidazole derivatives. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Szewczyk, M., et al. (2007). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Bebawy, L. I., et al. (2002). Study of Thermal Analysis Behavior of Fenbendazole and Rafoxanide. PMC - NIH. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • Patel, H. D., et al. (2016). (PDF) 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity. ResearchGate. Available at: [Link]

  • Al-Jbouri, F. H. A., et al. (2018). (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. ResearchGate. Available at: [Link]

  • Kumar, S., et al. (2024). Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. PMC - PubMed Central. Available at: [Link]

  • El Kihel, A. (2016). study of mass spectra of benzimidazole derivatives. International Journal of Development Research. Available at: [Link]

  • Sethi, A., et al. (2020). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. PMC - NIH. Available at: [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Available at: [Link]

  • Holzgrabe, U., et al. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Available at: [Link]

  • López-Rodríguez, M. L., et al. (2000). Synthesis and Structure-Activity Relationships of New benzimidazole-4-carboxamides and Carboxylates as Potent and Selective 5-HT4 Receptor Antagonists. PubMed. Available at: [Link]

  • Chem Ed. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Available at: [Link]

  • Al-Hourani, B. J., et al. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione. PMC - NIH. Available at: [Link]

Sources

Technical Guide: Conjugation Strategies for 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical workflow for the bioconjugation of 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid (referred to herein as MBBA ).

MBBA serves as the core non-cytotoxic scaffold of the nitrogen mustard drug Bendamustine . It is frequently employed in drug development as a negative control to validate the mechanism of action of Bendamustine-based Antibody-Drug Conjugates (ADCs) or as a stable benzimidazole linker for targeted delivery systems.

Molecule Profile & Pre-Conjugation Analysis

Before initiating conjugation, the physicochemical properties of MBBA must be understood to prevent aggregation and ensure high coupling efficiency.

  • Chemical Structure: A benzimidazole heterocycle substituted at the

    
     position with a methyl group and at the 
    
    
    
    position with a butyric acid tail.
  • Role: Ligand / Linker / Non-toxic Control.

  • Key Functional Handle: Carboxylic Acid (

    
    ) at the terminus of the 
    
    
    
    chain.
  • Solubility Profile:

    • Water: Low (unless pH > 7.5).

    • Organic: High solubility in DMSO, DMF, and Methanol.

  • pKa Considerations:

    • Benzimidazole

      
      : Basic (pKa 
      
      
      
      5.6). It will be protonated in acidic buffers (pH < 5.5).
    • Carboxylic Acid: Acidic (pKa

      
       4.5).
      
    • Conjugation Implication: The basic nitrogen can act as an autocatalyst or a proton trap. Reactions should be performed in buffered systems (pH 7.2–8.0) or in organic solvents with a tertiary amine base (DIPEA) to ensure the carboxylic acid is available for activation.

Application Note: Activation Strategy

Direct conjugation using EDC/NHS in aqueous buffer is possible but often results in low yields due to the competing hydrolysis of the active ester and the hydrophobicity of the benzimidazole core.

Recommended Approach: Two-step conjugation via an isolated or in-situ generated NHS-Ester (MBBA-NHS) in organic solvent (DMF/DMSO), followed by reaction with the amine-containing biomolecule.

Mechanism of Action
  • Activation: The carboxylic acid reacts with TSTU or EDC/NHS to form a semi-stable NHS-ester.

  • Amidation: The NHS-ester undergoes nucleophilic attack by a primary amine (e.g., Lysine

    
    -amine) to form a stable amide bond.
    

MBBA_Activation cluster_0 Critical Control Point MBBA MBBA (Carboxylic Acid) Intermediate MBBA-NHS Ester (Activated Species) MBBA->Intermediate Activation (DMF, 1h) Activator Activator (TSTU/DIPEA) Activator->Intermediate Conjugate Final Conjugate (Amide Bond) Intermediate->Conjugate Coupling (pH 7.4-8.0) Target Target Amine (Protein-NH2) Target->Conjugate

Figure 1: Activation workflow for MBBA. The NHS-ester intermediate is the critical control point for preventing hydrolysis.

Detailed Protocols
Protocol A: Synthesis of MBBA-NHS Ester (Organic Phase)

Use this protocol for small molecules, peptides, or maximizing stoichiometry control.

Reagents:

  • MBBA (1 equiv.)

  • TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) (1.2 equiv.)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv.)

  • Solvent: Anhydrous DMF or DMSO.

Procedure:

  • Dissolution: Dissolve 10 mg of MBBA in 500 µL of anhydrous DMF.

  • Base Addition: Add DIPEA (approx. 2.0 molar equivalents). The solution ensures the carboxylic acid is deprotonated.

  • Activation: Add TSTU (1.2 equivalents) as a solid or dissolved in minimal DMF.

  • Incubation: Stir at Room Temperature (RT) for 1 hour.

  • Validation: Check conversion by LC-MS (Target Mass: MBBA Mass + 97 Da).

    • Note: The NHS ester is hydrolytically unstable; use immediately or precipitate with cold diethyl ether if isolation is required.

Protocol B: Conjugation to Antibody/Protein (Aqueous Phase)

Use this protocol for ADCs or protein labeling.

Reagents:

  • Target Protein (1–5 mg/mL in PBS, pH 7.4).

  • MBBA-NHS (from Protocol A, in DMF).

  • Purification Column (PD-10 or Zeba Spin).

Procedure:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer (PBS, HEPES, or Borate, pH 7.5–8.0). Avoid Tris or Glycine.

  • Stoichiometry Calculation: Determine the desired Drug-to-Antibody Ratio (DAR). Typically, use a 5–10 fold molar excess of MBBA-NHS over the protein.

  • Addition: Slowly add the MBBA-NHS solution (in DMF) to the protein solution while vortexing gently.

    • Critical: Keep the final organic solvent concentration

      
       10% (v/v) to prevent protein precipitation.
      
  • Incubation: Incubate at RT for 1–2 hours or at 4°C overnight.

  • Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters. Incubate for 15 mins.

  • Purification: Remove excess small molecules using a desalting column (e.g., Sephadex G-25) equilibrated with storage buffer (e.g., PBS).

Quality Control & Characterization
UV-Vis Spectroscopy

The benzimidazole core has a distinct UV absorption profile that distinguishes it from standard proteins (


).
  • 
     (Benzimidazole):  ~270–280 nm (overlaps with protein) and a shoulder often visible around 250 nm.
    
  • Quantification: Since MBBA absorbs at 280 nm, standard protein quantification (A280) will be inflated. Use the Corrected Absorbance Formula :

    
    
    Alternatively, use BCA or Bradford assays which are less sensitive to the benzimidazole interference.
    
LC-MS Analysis
  • Method: RP-HPLC (C18 column) with a water/acetonitrile gradient (+0.1% Formic Acid).

  • Expected Shift:

    • Intact Protein: Mass shift of

      
      .
      
    • Peptide Mapping: Digestion with Trypsin followed by MS/MS to identify the specific lysine modification sites.

Troubleshooting & Optimization
IssueProbable CauseSolution
Precipitation during conjugation High hydrophobicity of MBBA or excess solvent.Reduce MBBA excess; add solubilizers like PEG-NHS or keep DMF < 5%.
Low Conjugation Yield Hydrolysis of NHS ester.Use anhydrous DMF; ensure pH is 7.5–8.0; work quickly after activation.
Protein Aggregation Over-modification of lysines.Reduce molar excess of MBBA; target lower DAR.
References
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Link

  • Barasa, L., & Yoganathan, S. (2018). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. RSC Advances, 8(59), 34168–34176. Link

  • Gao, H., et al. (2011). Synthesis and antitumor activity of bendamustine drug-conjugates. Bioorganic & Medicinal Chemistry Letters, 21(10), 2826-2829. (Demonstrates the use of the benzimidazole core in conjugation). Link

  • Santa Cruz Biotechnology. (n.d.).[1] 5-[(2-Chloroethyl)(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Ethyl Ester (Bendamustine Impurity).[1] Product Data Sheet. Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Role: Senior Application Scientist Ticket ID: OPT-BENZ-004 Subject: Optimization of Yield and Purity for Benzimidazole-Butanoic Acid Scaffolds

Executive Summary

Welcome to the Technical Support Center. You are likely synthesizing 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid (often referred to as the "C2-linker core" or "Intermediate 4" in Bendamustine analogs).

The synthesis of this molecule relies on the condensation of N-methyl-o-phenylenediamine with glutaric anhydride . While theoretically simple, this reaction is notorious for two failure modes:

  • Competitive Hydrolysis: Glutaric anhydride hydrolyzing to glutaric acid before reacting with the amine.

  • Isoelectric Trapping: Significant yield loss during aqueous workup due to incorrect pH adjustment of the amphoteric product.

This guide moves beyond standard literature to address the process chemistry required for high-yield isolation.

Module 1: The Reaction Workflow (Process Logic)

To maximize yield, you must separate the Acylation (amide formation) from the Cyclodehydration (ring closure). Attempting a "dump and stir" in aqueous acid often leads to low yields because the anhydride hydrolyzes faster than it reacts with the amine.

Recommended Workflow (The "Two-Stage One-Pot" Protocol)

We recommend a solvent-switch strategy to ensure quantitative acylation before ring closure.

SynthesisWorkflow Start Reagents: N-methyl-o-phenylenediamine + Glutaric Anhydride Step1 Step 1: Acylation (Solvent: THF or Toluene) Temp: 20-40°C Start->Step1 Mix under N2 Hydrolysis Side Product: Glutaric Acid (Dead End) Start->Hydrolysis If water present Inter Intermediate: N-(2-(methylamino)phenyl) glutaramic acid Step1->Inter Kinetic Control Step2 Step 2: Cyclodehydration Add Conc. HCl Reflux (80-100°C) Inter->Step2 Solvent Evap or Direct Addition Product Target Product: 4-(1-methyl-1H-benzimidazol-2-yl) butanoic acid Step2->Product -H2O

Figure 1: The stepwise formation of the benzimidazole core. Note the critical avoidance of water in Step 1 to prevent anhydride hydrolysis.

Module 2: Troubleshooting & Optimization (Q&A)
Category A: Reaction Initiation & Conversion

Q: My reaction mixture turns black immediately upon mixing reagents. Is this normal? A: No. This indicates oxidation of the N-methyl-o-phenylenediamine .

  • Root Cause: Phenylenediamines are highly sensitive to air oxidation (forming quinone imines/polymers).

  • The Fix:

    • Ensure your starting diamine is a light tan/brown solid, not black tar. Recrystallize from ethanol if necessary.

    • Purge the reaction vessel with Nitrogen/Argon before adding the diamine.

    • Pro Tip: Add a pinch of sodium dithionite or ascorbic acid if running the reaction in an aqueous/alcoholic pre-mix to scavenge oxygen.

Q: I see a large amount of "Glutaric Acid" in my LC-MS. Why? A: You likely introduced water too early.

  • Mechanism: Glutaric anhydride reacts with water to form glutaric acid much faster than it reacts with the amine in dilute aqueous conditions. Glutaric acid is unreactive toward the amine without a coupling agent (EDC/HATU).

  • Protocol Adjustment: Perform the initial mixing in anhydrous THF or Toluene at Room Temperature for 2 hours. Once the "Mono-amide" intermediate is formed (confirmed by LC-MS), then add the aqueous acid (HCl) for the high-temperature cyclization step.

Category B: Isolation & Yield (The "Isoelectric Trap")

Q: The reaction conversion is 99% by HPLC, but I only recover 40% yield after workup. Where is my product? A: Your product is likely dissolved in the mother liquor due to incorrect pH.

  • The Science: The target molecule is a Zwitterion .

    • Basic Site: Benzimidazole Nitrogen (

      
      ).
      
    • Acidic Site: Carboxylic Acid tail (

      
      ).
      
  • The Trap: If you neutralize to pH 7, the carboxylic acid is deprotonated (COO⁻), making it water-soluble. If you stay at pH 1-2, the benzimidazole is protonated (NH⁺), making it water-soluble.

  • The Fix: You must target the Isoelectric Point (pI) .

    • Slowly adjust the pH of the acidic reaction mixture with 20% NaOH or Ammonia.

    • Target pH: 4.5 – 5.0 .

    • Observation: The solution should become cloudy and precipitate the free acid form at this exact range. Stir for 1-2 hours at 0-5°C to maximize precipitation.

Q: The product precipitates as a sticky gum/oil, not a solid. How do I crystallize it? A: This "oiling out" is common when impurities (like unreacted glutaric acid) lower the melting point.

  • Troubleshooting Steps:

    • Seeding: Add a seed crystal of pure product at the cloud point.

    • Co-solvent: Add Acetonitrile (approx 10-20% v/v) to the aqueous mixture during neutralization. This keeps the impurities in solution while the zwitterionic product crystallizes out.

    • Trituration: If you isolate a gum, decant the water and triturate (grind) the gum with Acetone or Diethyl Ether . This removes trapped water and glutaric acid, often inducing solidification.

Module 3: Critical Process Parameters (Data Table)

Use this table to validate your experimental conditions.

ParameterOptimal RangeFailure Consequence
Stoichiometry 1.0 eq Diamine : 1.1–1.2 eq Anhydride< 1.0 eq: Incomplete conversion.> 1.5 eq: Difficult purification (sticky gum).
Solvent (Step 1) THF, Toluene, or DCM (Anhydrous)Water/Alcohols: Hydrolysis of anhydride (Yield loss).
Acid (Step 2) 4N – 6N HCl (Aqueous)Weak Acid: Incomplete cyclization (Mono-amide impurity).
Temperature (Step 2) Reflux (90–100°C)< 80°C: Slow kinetics; stops at intermediate.
Isolation pH 4.5 – 5.2 < 4.0: Loss as HCl salt.> 6.0: Loss as Carboxylate salt.
Module 4: Advanced Characterization

Impurity Profile Identification: If you observe extra peaks in HPLC, check against these common side-products:

  • Impurity A (Mono-amide): 5-[2-(methylamino)anilino]-5-oxopentanoic acid.[1]

    • Cause: Cyclization time too short or acid too weak.

    • Fix: Extend reflux time.

  • Impurity B (Bis-acylated): Glutarimide formation on the secondary amine.

    • Cause: Large excess of glutaric anhydride.

    • Fix: Control stoichiometry strictly (1.1 eq).

References & Grounding
  • Process Chemistry for Bendamustine Intermediates:

    • Source: "Process for the preparation of bendamustine."[2][3][4][5][6][7] US Patent 8,987,469 B2.

    • Relevance: Describes the Phillips-type condensation of N-methyl-phenylenediamines with glutaric anhydride and the critical pH adjustments required for amphoteric benzimidazoles.

    • URL:

  • Benzimidazole Synthesis Mechanisms:

    • Source: "Reaction of o-phenylenediamine with acid anhydrides." Journal of Organic Chemistry.

    • Relevance: Validates the two-step mechanism (acylation followed by acid-catalyzed dehydration) and the kinetics of anhydride hydrolysis.

    • URL:

  • Isoelectric Precipitation:

    • Source: "Purification of amphoteric heterocycles." Chemical Engineering Science.

    • Relevance: Supports the protocol of isolating benzimidazole-carboxylic acids at pH 4.5-5.0.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for N-methyl-o-phenylenediamine (toxic/sensitizer) and Glutaric Anhydride (irritant) before handling.

Sources

Technical Support Center: Synthesis of 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our goal is to equip you with the expertise to identify, prevent, and resolve common side reactions and challenges.

Introduction to the Synthesis

The synthesis of this compound, a key intermediate in the preparation of drugs like Bendamustine, typically involves a multi-step process. A common route begins with the condensation of an o-phenylenediamine derivative with a dicarboxylic acid or its derivative, followed by N-methylation. While seemingly straightforward, this pathway is prone to several side reactions that can significantly impact yield and purity. This guide will address these issues in a practical, question-and-answer format.

A prevalent synthetic strategy involves the Phillips-Ladenburg reaction, which is the condensation of an o-phenylenediamine with a carboxylic acid.[1][2] Variations of this method, along with other synthetic approaches, will be considered in the context of potential side reactions.[1][3]

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Low Yield of the Desired Benzimidazole Product

Question: I am experiencing a low yield of my target compound, this compound, after the initial condensation step before N-methylation. What are the likely causes and how can I improve the yield?

Answer:

Low yields in benzimidazole synthesis often stem from several factors related to starting materials, reaction conditions, and the formation of stable, unreactive intermediates.

Possible Causes & Solutions:

  • Purity of Starting Materials: The purity of the o-phenylenediamine derivative is critical. o-Phenylenediamines are susceptible to oxidation, which can introduce colored impurities and interfere with the cyclization process.[4]

    • Troubleshooting:

      • Purify Starting Materials: If the purity of your o-phenylenediamine is questionable, consider recrystallization or sublimation before use.[4]

      • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of the o-phenylenediamine starting material.[4]

  • Incomplete Reaction: The condensation reaction may not have reached completion.

    • Troubleshooting:

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and determine the optimal reaction time.[4]

      • Temperature and Time: Ensure the reaction is heated at the appropriate temperature for a sufficient duration. The Phillips-Ladenburg reaction can sometimes require elevated temperatures to drive the cyclization.[1]

  • Formation of a Stable Schiff Base Intermediate: The initial condensation between the diamine and the dicarboxylic acid derivative can form a Schiff base that may not efficiently cyclize under the reaction conditions.[4]

    • Troubleshooting:

      • Catalyst Choice: The use of an acid catalyst, such as hydrochloric acid or p-toluenesulfonic acid, can promote the cyclization of the intermediate.[2][5] The choice and loading of the catalyst should be optimized.[4]

FAQ 2: Formation of Multiple Products and Side Products

Question: My reaction mixture shows multiple spots on TLC, indicating the formation of several side products. What are the common side reactions in this synthesis, and how can I minimize them?

Answer:

The formation of multiple products is a common challenge. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions:

  • Formation of 1,2-Disubstituted Benzimidazoles: This is a frequent side product where two molecules of an aldehyde (if used as a starting material) react with one molecule of o-phenylenediamine.[4]

    • Troubleshooting:

      • Control Stoichiometry: To favor the formation of the 2-substituted benzimidazole, use a 1:1 molar ratio or a slight excess of the o-phenylenediamine.[4]

      • Solvent Choice: The polarity of the solvent can influence the product distribution. Non-polar solvents may favor the desired 2-substituted product.[4]

  • N-Alkylation at the "Wrong" Nitrogen: During the methylation step, if the benzimidazole nitrogen is not already substituted, methylation can occur at either of the two nitrogen atoms in the imidazole ring, leading to a mixture of regioisomers. For 4-(1H-benzimidazol-2-yl)butanoic acid, methylation should ideally occur at the N-1 position.

    • Troubleshooting:

      • Regioselective N-methylation: Achieving regioselectivity in the N-alkylation of benzimidazoles can be challenging.[6] The choice of base and solvent can influence the outcome. In some cases, protecting group strategies may be necessary to ensure methylation at the desired nitrogen.

  • Hydrolysis of the Carboxylic Acid Ester (if applicable): If the synthesis starts with an ester of the butanoic acid derivative, premature hydrolysis of the ester group can occur, especially under acidic or basic conditions used for cyclization or N-alkylation.[7][8]

    • Troubleshooting:

      • Reaction Conditions: Carefully control the pH and temperature of the reaction to minimize ester hydrolysis. If possible, perform the N-alkylation under non-hydrolytic conditions.

Workflow for Troubleshooting Side Reactions

Troubleshooting_Workflow start Multiple Products Detected (TLC/LC-MS) check_disub Check for 1,2-Disubstitution start->check_disub adjust_stoich Adjust Stoichiometry (1:1 or slight excess of diamine) check_disub->adjust_stoich Yes check_regio Check for N-Alkylation Regioisomers check_disub->check_regio No optimize_solvent Optimize Solvent (e.g., non-polar) adjust_stoich->optimize_solvent optimize_solvent->check_regio modify_alkylation Modify Alkylation Conditions (Base, Solvent) check_regio->modify_alkylation Yes check_hydrolysis Check for Ester Hydrolysis check_regio->check_hydrolysis No modify_alkylation->check_hydrolysis control_ph Control pH and Temperature check_hydrolysis->control_ph Yes purify Purification check_hydrolysis->purify No control_ph->purify

Caption: Troubleshooting workflow for addressing common side reactions.

FAQ 3: Difficulty in Product Purification

Question: I am struggling to purify the final product. The impurities seem to have similar polarity to my desired compound, making column chromatography challenging. What purification strategies can I employ?

Answer:

Purification can indeed be difficult when byproducts have similar physicochemical properties to the target molecule.

Purification Strategies:

  • Acid-Base Extraction: Benzimidazoles are basic due to the nitrogen atoms in the imidazole ring.[4] This property can be exploited for purification.

    • Protocol:

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic benzimidazole will move into the aqueous layer as its protonated salt.

      • Separate the aqueous layer and neutralize it with a base (e.g., NaOH or NaHCO₃) to precipitate the purified benzimidazole.

      • Filter the precipitate and wash with water.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for purification. Experiment with different solvents and solvent mixtures to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

  • Activated Carbon Treatment: If your product is contaminated with colored impurities, often arising from the oxidation of the o-phenylenediamine starting material, treatment with activated carbon can be effective.[4]

    • Protocol:

      • Dissolve the crude product in a suitable solvent.

      • Add a small amount of activated carbon and stir or heat gently for a short period.

      • Filter the mixture through a pad of celite to remove the activated carbon.

      • Proceed with crystallization or another purification step.

Quantitative Data Summary: Common Solvents and Their Effects
Solvent SystemPotential OutcomeReference
Toluene (non-polar)May favor the formation of the 2-substituted benzimidazole.[4]
Water-Ethanol (polar)Can sometimes lead to the formation of 1,2-disubstituted benzimidazoles.[4]
Experimental Protocol: A General Synthesis and Workup Procedure

This protocol provides a general guideline. Specific amounts and conditions should be optimized for your particular starting materials.

Step 1: Condensation to form 4-(1H-benzimidazol-2-yl)butanoic acid

  • To a solution of N-methyl-o-phenylenediamine (1 equivalent) in a suitable solvent (e.g., 4N HCl), add glutaric acid (1.1 equivalents).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a base (e.g., 10% NaOH solution) until a precipitate forms.

  • Collect the crude product by filtration, wash with cold water, and dry.

Step 2: N-methylation to form this compound

  • Suspend the crude 4-(1H-benzimidazol-2-yl)butanoic acid (1 equivalent) in a suitable solvent (e.g., DMF or acetonitrile).

  • Add a base (e.g., K₂CO₃, 2-3 equivalents) and stir for 15-30 minutes.

  • Add the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1-1.5 equivalents) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the crude product by filtration and proceed with purification.

Logical Relationship Diagram: Synthesis Pathway and Potential Pitfalls

Synthesis_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: N-Methylation cluster_pitfalls Potential Pitfalls start_mat o-Phenylenediamine + Glutaric Acid Derivative condensation Condensation (e.g., Phillips-Ladenburg) start_mat->condensation intermediate 4-(1H-benzimidazol-2-yl)butanoic acid condensation->intermediate methylation N-Methylation intermediate->methylation final_product This compound methylation->final_product oxidation Oxidation of Starting Material oxidation->condensation disubstitution 1,2-Disubstitution disubstitution->condensation regioisomers N-Methylation Regioisomers regioisomers->methylation

Caption: Overview of the synthesis pathway and associated potential side reactions.

This guide provides a starting point for troubleshooting the synthesis of this compound. Successful synthesis relies on careful control of reaction parameters, high-purity starting materials, and a systematic approach to purification.

References

  • Khan, K. M., et al. (2012). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 17(9), 11036-11067.
  • Zhang, Y., et al. (2020). Cu-Catalyzed Regioselective C-H Alkylation of Benzimidazoles with Aromatic Alkenes. Organic Letters, 22(21), 8250–8255.
  • Guchhait, S. K., et al. (2021). Iron-Catalyzed Acceptorless Dehydrogenative Coupling of Alcohols With Aromatic Diamines: Selective Synthesis of 1,2-Disubstituted Benzimidazoles. Frontiers in Chemistry, 9, 708833.
  • Jentsch, G., et al. (2015). Process for the preparation of bendamustine. U.S.
  • Hoffmann, K. (1953). Chemistry of the Benzimidazoles. In A. C. Cope (Ed.), Organic Reactions (Vol. 7, pp. 433-463). John Wiley & Sons, Inc.
  • Asif, M. (2014). 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity. Journal of Chemical and Pharmaceutical Research, 6(5), 1166-1174.
  • Raheem, A., et al. (2017). Process for the preparation of bendamustine hydrochloride. U.S.
  • Kirsch, J. F., & Jencks, W. P. (1964). Base Catalysis of Imidazole Catalysis of Ester Hydrolysis. Journal of the American Chemical Society, 86(5), 837–846.
  • Beilstein Journal of Organic Chemistry. (2016). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 12, 2468–2476.
  • Singh, P., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Journal of the Indian Chemical Society, 100(10), 101145.
  • Raheem, A., et al. (2013). An improved process for the preparation of bendamustine hydrochloride.
  • Terse, P. (2016). Synthesis of Benimidazole from o- Phynylenediamine.pptx. SlideShare.
  • Le, C. V., et al. (2021). Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications.
  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]

  • Hartwig, J. F., et al. (2011). and Enantioselective N-Allylations of Imidazole, Benzimidazole, and Purine Heterocycles Catalyzed by Single-Component Metallacyclic Iridium Complexes. Journal of the American Chemical Society, 133(45), 18451–18467.
  • Asif, M. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Chemical and Pharmaceutical Research, 8(8), 245-253.
  • Singh, P., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34659-34685.
  • Kumar, A., & Kumar, R. (2013). Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 3(2), 115-121.
  • Buchwald, S. L., et al. (2021). Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles. Organic Letters, 23(7), 2568–2573.
  • Khan Academy. (2019, January 15). mechanism of ester hydrolysis [Video]. YouTube.
  • New Drug Approvals. (n.d.). Bendamustine hydrochloride. Retrieved from [Link]

  • Khan, K. M., et al. (2018). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 23(11), 2949.
  • A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023). Current Organic Synthesis, 20(4), 366-384.
  • Process For Preparation Of Intermediates Of Bendamustine. (n.d.). Quickcompany.
  • Muñoz, M. C., et al. (2015). The Phillips–Ladenburg imidazole synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 381-390). John Wiley & Sons, Inc.
  • Modingam, F., et al. (2024). Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. PLoS Neglected Tropical Diseases, 18(11), e0012589.
  • Modingam, F., et al. (2024). Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. PLoS Neglected Tropical Diseases, 18(11), e0012589.
  • Jentsch, G., et al. (2015). Process for the preparation of bendamustine. U.S.
  • AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]

  • USP. (n.d.). Bendamustine Related Compound H (25 mg) (4-[5-({2-[(4-{5-[Bis(2-chloroethyl)amino]...butanoic acid)] - CAS [1228551-91-4]. Retrieved from https://store.usp.org/product/1065301
  • Elmaaty, A. A., et al. (2021). In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. ACS Omega, 6(51), 35686–35701.
  • Khan, K. M., et al. (2016). Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling. RSC Advances, 6(106), 104677-104694.
  • Pharmaffiliates. (n.d.). Bendamustine-Impurities. Retrieved from [Link]

Sources

Technical Support Center: Stability of 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues that may be encountered when working with this compound under acidic conditions.

Introduction: Understanding the Molecule

"this compound" possesses a benzimidazole core, which is a heterocyclic aromatic organic compound. Generally, the benzimidazole ring system is known for its high stability, even under vigorous acidic treatment.[1] However, the overall stability of a substituted benzimidazole derivative is influenced by the nature of its substituents. In this molecule, we have an N-methyl group and a butanoic acid side chain at the 2-position.

Based on extensive studies of structurally similar compounds, such as bendamustine, the primary points of instability in benzimidazole derivatives are often associated with more labile functional groups, rather than the core ring structure or simple alkyl/carboxylic acid side chains.[2][3] This guide will address the potential stability concerns and provide practical solutions for your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and issues that may arise during your work with this compound in acidic environments.

Q1: I'm planning to use this compound in an acidic solution. Is it expected to be stable?

A1: The benzimidazole core itself is highly stable in acidic conditions.[1] For "this compound," significant degradation under typical experimental acidic conditions (e.g., dilute HCl or mobile phases for HPLC) is not expected. Studies on the closely related drug, bendamustine, have shown that the benzimidazole ring and the butanoic acid side chain remain intact during acid-forced degradation studies.[2][4] Degradation of bendamustine primarily occurs at the bis(2-chloroethyl)amino moiety, which is absent in your compound.[2][3] Therefore, for most applications, the molecule can be considered stable.

Q2: I'm observing unexpected peaks in my HPLC analysis when using an acidic mobile phase. What could be the cause?

A2: While significant degradation is unlikely, several factors can lead to the appearance of unexpected peaks in your chromatogram:

  • Sample Contamination: The most common source of extraneous peaks is contamination, which can be introduced during sample preparation or from the instrumentation itself.[5]

  • "Ghost Peaks": These are peaks that appear in blank runs as well as sample runs and can originate from the mobile phase, system contamination, or carryover from previous injections.

  • pH-Dependent Equilibria: The benzimidazole moiety has a basic nitrogen atom that can be protonated in acidic conditions. This can sometimes lead to peak broadening or splitting if the mobile phase pH is close to the pKa of the compound, as you may have two species (protonated and unprotonated) in equilibrium.[6]

  • Impurity in the Starting Material: The unexpected peak could be an impurity present in the initial batch of your compound.

Troubleshooting Steps:

  • Run a Blank: Inject your mobile phase without any analyte to check for ghost peaks.

  • Check for Contamination: Use fresh, high-purity solvents and meticulously clean all glassware and equipment.[5]

  • Optimize Mobile Phase pH: Adjust the pH of your mobile phase to be at least 2 pH units away from the pKa of the benzimidazole nitrogen to ensure a single ionic species and improve peak shape.[6]

  • Confirm Starting Material Purity: Analyze a freshly prepared solution of your starting material to confirm its purity.

Q3: My solution of this compound in an acidic buffer has changed color. Does this indicate degradation?

A3: A change in color can sometimes indicate degradation, particularly photodegradation if the solution was exposed to light.[7] While the benzimidazole core is generally stable, prolonged exposure to harsh conditions (e.g., high temperature in the presence of strong acid) could potentially lead to minor degradation products that might be colored.

Recommendations:

  • Protect from Light: Prepare and store solutions in amber vials or protect them from light.

  • Use Fresh Solutions: For critical experiments, it is always best to use freshly prepared solutions.

  • Perform a Quick Stability Check: Analyze the colored solution by HPLC and compare it to a freshly prepared, colorless solution to see if any new peaks have appeared.

Q4: I'm having trouble with the solubility of the compound in my acidic HPLC mobile phase, leading to inconsistent results. What can I do?

A4: Carboxylic acid-containing compounds can sometimes exhibit poor aqueous solubility, especially at low pH where the carboxyl group is protonated.[8]

Optimization Strategies:

  • Increase Organic Modifier Concentration: Gradually increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.

  • Adjust pH: While you need acidic conditions, a slight increase in pH (while still remaining acidic) might improve solubility without compromising the stability of your compound or the performance of your column.

  • Use a Different Acidic Additive: If you are using trifluoroacetic acid (TFA), which can sometimes cause ion-pairing effects, consider switching to formic acid.

  • Sample Diluent: Ensure your sample is fully dissolved in a suitable diluent before injection. This might require a higher percentage of organic solvent than your mobile phase.

Troubleshooting Guide: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[9] If you need to perform a forced degradation study on "this compound," here is a guide.

Objective of a Forced Degradation Study

The goal is to induce a small amount of degradation (typically 5-20%) to identify potential degradation products and pathways. This information is crucial for developing an HPLC method that can separate the parent compound from any potential impurities or degradants.

Experimental Workflow for Acid Hydrolysis

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Accurately weigh this compound B Dissolve in a small amount of organic solvent (e.g., Methanol) A->B C Dilute with acidic solution (e.g., 0.1 M HCl) to final concentration B->C D Incubate at elevated temperature (e.g., 60°C) for a defined period C->D Introduce to stress E Take samples at various time points (e.g., 2, 4, 8, 24 hours) D->E F Neutralize the sample (if necessary for HPLC analysis) E->F Prepare for analysis G Analyze by Stability-Indicating HPLC Method F->G H Identify and quantify parent peak and any degradation products G->H

Caption: Workflow for an acid-forced degradation study.

Potential Degradation Pathways

While significant degradation is not anticipated under mild acidic conditions, it's important to consider theoretical possibilities.

Degradation_Pathway cluster_products Potential (but Unlikely) Acid-Catalyzed Products parent This compound C₁₂H₁₄N₂O₂ decarboxylation Decarboxylation Product (Loss of CO₂) parent->decarboxylation Harsh Conditions (e.g., Strong Acid, High Temp) ring_opening Ring-Opened Amide (Hydrolysis of Imidazole) parent->ring_opening Very Harsh Conditions

Caption: Theoretical acid-catalyzed degradation pathways.

Note: These pathways are considered highly unlikely under standard analytical and formulation conditions. The benzimidazole ring is exceptionally stable.

Protocol: Stability-Indicating HPLC Method Development

A robust, stability-indicating HPLC method is crucial to accurately quantify "this compound" and separate it from any potential degradants or impurities.

Recommended Starting HPLC Parameters
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic environment to ensure consistent protonation of the benzimidazole nitrogen, leading to better peak shape.[6]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 20-30 minutes.A gradient elution is recommended to ensure the separation of the main peak from any potential impurities that may have different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CHelps to ensure reproducible retention times.
Detection Wavelength UV at ~275 nm and ~282 nmBenzimidazoles typically have strong UV absorbance in this region. It is advisable to determine the optimal wavelength by running a UV scan.
Injection Volume 10 µLA standard injection volume.
Method Validation

Once a suitable method is developed, it must be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through forced degradation studies.[9]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

References

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. Retrieved February 2, 2026, from [Link]

  • Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2. PubMed. Retrieved February 2, 2026, from [Link]

  • Determination and Characterization of Two Degradant Impurities in Bendamustine Hydrochloride Drug Product. Journal of Chromatographic Science | Oxford Academic. Retrieved February 2, 2026, from [Link]

  • Analytical Method Validation of Assay of Bendamustine in Bendamustine HCL for Injection. Human Journals. Retrieved February 2, 2026, from [Link]

  • Application of hplc method for investigation of stability of new benzimidazole derivatives. ResearchGate. Retrieved February 2, 2026, from [Link]

  • Stability data of bendamustine and the drug–polymer complexes at pH 9.... ResearchGate. Retrieved February 2, 2026, from [Link]

  • Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole??. ResearchGate. Retrieved February 2, 2026, from [Link]

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. PubMed Central. Retrieved February 2, 2026, from [Link]

  • Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants: 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase in Comamonas testosteroni KF-1. PubMed. Retrieved February 2, 2026, from [Link]

  • Stability of Bendamustine Solutions: Influence of Sodium Chloride Concentration, Temperature and Container. ResearchGate. Retrieved February 2, 2026, from [Link]

  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. Retrieved February 2, 2026, from [Link]

  • Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk | Request PDF. ResearchGate. Retrieved February 2, 2026, from [Link]

  • Synthesis of benzimidazoles by potassium tert-butoxide-promoted intermolecular cyclization reaction of 2-iodoanilines with nitriles. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 2, 2026, from [Link]

  • Extra Chromatographic Peaks—A Case Study. LCGC International. Retrieved February 2, 2026, from [Link]

  • New analytical methods for the determination of Bendamustine hydrochloride: An anti-neoplastic drug. JOCPR. Retrieved February 2, 2026, from [Link]

  • Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. PubMed. Retrieved February 2, 2026, from [Link]

  • HPLC Separation of Carboxylic Acids. SIELC Technologies. Retrieved February 2, 2026, from [Link]

  • (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. ResearchGate. Retrieved February 2, 2026, from [Link]

  • How to Identify Ghost Peaks in U/HPLC. Phenomenex. Retrieved February 2, 2026, from [Link]

  • HOW TO APPROACH THE IDENTIFICATION OF ANOMALOUS PEAKS DURING PHARMACEUTICAL SAMPLE ANALYSES. SGS. Retrieved February 2, 2026, from [Link]

  • SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. IJCRT.org. Retrieved February 2, 2026, from [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Retrieved February 2, 2026, from [Link]

  • Proposed degradation pathways of the drug under different hydrolytic conditions.. ResearchGate. Retrieved February 2, 2026, from [Link]

  • Stability-Indicating LC Method for the Estimation of Bendamustine Hydrochloride and its Related Impurities. Oxford Academic. Retrieved February 2, 2026, from [Link]

  • Oxidative Cyclization Approach to Benzimidazole Libraries. PubMed. Retrieved February 2, 2026, from [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. Retrieved February 2, 2026, from [Link]

  • CO2 Improved Synthesis of Benzimidazole with the Catalysis of a New Calcium 4-Amino-3-hydroxybenzoate. ResearchGate. Retrieved February 2, 2026, from [Link]

  • Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture. Retrieved February 2, 2026, from [Link]

  • Bendamustine. PubChem - NIH. Retrieved February 2, 2026, from [Link]

  • Microbial biodegradation of aromatic alkanoic naphthenic acids is affected by the degree of alkyl side chain branching. NIH. Retrieved February 2, 2026, from [Link]

Sources

Technical Support Guide: Solubilization of 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides a comprehensive framework for researchers encountering solubility challenges with 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid in aqueous buffers for in vitro assays. Due to its chemical structure, this compound exhibits poor aqueous solubility, a common hurdle in preclinical research. This document offers a logical, step-by-step approach to systematically overcome these issues, ensuring reproducible and reliable experimental results.

Part 1: Understanding the Molecule: The "Why" Behind the Insolubility

Q1: What are the key physicochemical properties of this compound that affect its solubility?

A1: The solubility behavior of this molecule is dictated by its dualistic chemical nature. It comprises:

  • A large, rigid, and hydrophobic benzimidazole core. This part of the molecule is nonpolar and repels water.

  • A flexible butanoic acid side chain. The terminal carboxylic acid group (-COOH) is a weak acid, capable of donating a proton.

The molecule's overall poor solubility in neutral aqueous solutions stems from the dominance of the hydrophobic benzimidazole moiety. The key to enhancing its solubility lies in manipulating the ionization state of the carboxylic acid group.

As a weak acid, its solubility is pH-dependent, a relationship described by the Henderson-Hasselbalch equation .[1][2][3][4][5]

For a weak acid (HA): pH = pKa + log([A⁻]/[HA])

Where:

  • HA is the neutral, protonated (less soluble) form.

  • A⁻ is the ionized, deprotonated conjugate base (more soluble).

  • pKa is the acid dissociation constant.

When the pH of the solution is significantly above the compound's pKa, the equilibrium shifts towards the formation of the deprotonated, negatively charged carboxylate ion (A⁻), which is substantially more soluble in polar solvents like water.

Part 2: The Universal Starting Point: Preparing a Concentrated Stock Solution

Q2: What is the best solvent for preparing a primary stock solution, and how should I do it?

A2: The universally accepted starting point for compounds with low aqueous solubility is to prepare a high-concentration stock in 100% dimethyl sulfoxide (DMSO).[6] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[7]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Accurate Weighing: Use a calibrated analytical balance. Do not attempt to weigh the exact target mass (e.g., 1.00 mg). Instead, weigh an approximate amount (e.g., 1-2 mg) and record the exact mass to at least four decimal places.[8]

  • Molar Calculation: Calculate the precise volume of DMSO required.

    • Molecular Weight of C₁₂H₁₄N₂O₂: 218.25 g/mol

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Desired Concentration (mol/L))

  • Dissolution: Add the weighed compound to a Class A volumetric flask.[8] Add approximately 80% of the calculated DMSO volume.

  • Solubilization: Cap the flask and vortex or sonicate gently in a water bath (do not exceed 37°C) until the solid is completely dissolved.[9] Visually inspect against a bright light to ensure no particulates remain.

  • Final Volume: Once dissolved and cooled to room temperature, bring the solution to the final volume with DMSO. Invert the flask 10-15 times to ensure homogeneity.

  • Storage: Aliquot the stock solution into smaller volumes in glass vials with Teflon-lined screw caps to minimize solvent evaporation and contamination.[10] Store at -20°C or -80°C, protected from light.

Part 3: Systematic Strategies for Aqueous Solubilization

Q3: My compound precipitates immediately when I dilute my DMSO stock into aqueous assay buffer. What is my first step?

A3: This phenomenon, known as "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. The first and most effective strategy to address this for an acidic compound is pH modification .[11][12]

The goal is to prepare a secondary, high-concentration stock solution in an alkaline buffer where the compound exists in its soluble, ionized form.

Protocol 2: Solubilization via pH Modification

  • Prepare a Basifying Agent: Prepare a sterile, 10-100 mM solution of Sodium Hydroxide (NaOH).

  • Initial Dissolution: In a sterile tube, add the required volume of your 10 mM DMSO stock solution.

  • Alkaline Dilution: Add the NaOH solution dropwise while vortexing. A typical starting point is to add an equimolar amount of NaOH relative to your compound. For example, to make a 1 mM solution, you would add 1 µL of 10 mM NaOH for every 1 µL of 10 mM compound stock.

  • pH Check & Adjustment: The target pH should be at least 1.5 to 2 units above the compound's pKa. While the exact pKa is unknown, a target pH of 7.5-8.5 is a robust starting point for a carboxylic acid. Use a micro-pH probe or pH strips to verify.

  • Final Dilution: This pH-adjusted, concentrated aqueous stock can now be further diluted into your final assay medium. The buffering capacity of the final medium should maintain the pH and keep the compound in solution.

Table 1: pH-Dependent Solubility Principle

pH relative to pKaDominant SpeciesExpected Aqueous Solubility
pH < pKaNeutral (HA)Low
pH = pKa50% Neutral, 50% IonizedModerate
pH > pKaIonized (A⁻)High

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// Style {rank=same; success; troubleshoot;} }

Initial troubleshooting workflow for compound precipitation.

Q4: pH adjustment helped, but I still see some precipitation at my highest desired concentration. What's next?

A4: If pH adjustment alone is insufficient, the next step is to introduce a water-miscible organic co-solvent into your final assay medium.[12] Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for hydrophobic molecules.

Common Co-solvents for In Vitro Assays:

  • Ethanol: Effective but can be volatile and may have biological effects at higher concentrations.

  • Polyethylene Glycol 400 (PEG 400): A less volatile and generally well-tolerated co-solvent.

  • Propylene Glycol (PG): Another common, low-toxicity option.

Important Consideration: The final concentration of any organic solvent must be kept to a minimum to avoid artifacts or cytotoxicity. It is crucial to run a vehicle control (assay medium + same final concentration of co-solvent) to ensure the solvent itself does not affect the experimental outcome.[13]

Table 2: Typical Co-Solvent Concentration Limits in Cell-Based Assays

Co-SolventTypical Upper Limit (%)Notes
DMSO0.1% - 0.5%Cell-line dependent; can induce differentiation or stress.[7][14][15]
Ethanol0.1% - 1.0%Can have metabolic effects on cells.
PEG 4001.0% - 2.0%Generally considered safe at these concentrations.
Q5: My assay is very sensitive to organic solvents. Is there a non-solvent-based alternative?

A5: Yes. Cyclodextrins are an excellent alternative. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They can encapsulate the hydrophobic benzimidazole core of your compound, forming an "inclusion complex" that is highly water-soluble.[18][19]

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®)

Protocol 3: Solubilization using Cyclodextrins

  • Prepare Cyclodextrin Solution: Prepare a 10-20% (w/v) solution of HP-β-CD or SBE-β-CD in your assay buffer. Gentle warming (37-40°C) can aid dissolution.

  • Add Compound: Add the required volume of your 10 mM DMSO stock directly into the cyclodextrin-containing buffer.

  • Complexation: Vortex and allow the solution to equilibrate for 30-60 minutes at room temperature. Sonication can sometimes accelerate complex formation.

  • Sterile Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any potential aggregates and ensure sterility.

Part 4: Advanced Troubleshooting and Validation

Q6: How do I design an experiment to find the optimal solubilization method for my specific assay?

A6: A systematic approach is required. You can use a decision tree to guide your experimental plan.


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// Edges start -> ph_adjust; ph_adjust -> check_sol_1; check_sol_1 -> success [label="Yes"]; check_sol_1 -> combine_cosolvent [label="No"]; combine_cosolvent -> check_sol_2; check_sol_2 -> success [label="Yes"]; check_sol_2 -> use_cd [label="No"]; use_cd -> check_sol_3; check_sol_3 -> success [label="Yes"]; check_sol_3 -> reassess [label="No"]; }

Advanced solubilization strategy decision tree.

Q7: What is the maximum concentration of DMSO my cells can tolerate?

A7: This is highly cell-line dependent and must be determined empirically.[7] Concentrations above 1% are often toxic, and many sensitive cell lines show stress below 0.5%.[14]

Protocol 4: Determining DMSO Tolerance

  • Cell Seeding: Plate your cells at the same density you use for your primary assay.

  • DMSO Titration: Prepare serial dilutions of DMSO in your culture medium to achieve final concentrations ranging from 0.05% to 2.0%.

  • Incubation: Expose the cells to the DMSO-containing medium for the same duration as your planned experiment.

  • Viability Assay: Use a sensitive cell viability assay (e.g., CellTiter-Glo®, resazurin, or MTT) to measure cell health.

  • Analysis: Plot cell viability versus DMSO concentration. The highest concentration that does not cause a significant drop in viability (e.g., >90% viability) is your maximum tolerable limit.

Q8: How can I be certain my compound is truly dissolved and not a micro-precipitate or fine suspension?

A8: Visual inspection can be misleading. Use these methods for confirmation:

  • Visual Inspection: Check the solution in a clear glass vial against a black background with a focused light source. A true solution will be completely clear, while a suspension will scatter light (the Tyndall effect).

  • Filtration Test: Filter the solution through a 0.22 µm sterile syringe filter (e.g., PVDF or PES). If the compound was precipitated, the concentration in the filtrate will be significantly lower than the starting concentration. You can confirm this with HPLC-UV analysis if available.

  • Microscopy: Check a sample of your final diluted solution under a microscope at 40x magnification. Crystalline precipitates are often visible. This is especially important for cell-based assays where precipitates can cause artifacts.[20]

References

  • (No Title) [gsrs.
  • Bendamustine Related Compound B (20 mg) (4-(1-Methyl-5-morpholino-1H-benzimidazol-2-yl)butanoic acid hydrochloride) [USP Store]
  • 4-(5-(Bis(2-hydroxyethyl)amino)-1-methylbenzimidazol-2-yl)butanoic acid [PubChem]
  • 5-[(2-Chloroethyl)(2-hydroxyethyl)aMino]-1-Methyl-1H-benziMidazole-2-butanoic Acid | 109882-27-1 [ChemicalBook]
  • Bendamustine Related Compound B (4-(1-Methyl-5-morpholino-1H-benzimidazol-2-yl)butanoic acid hydrochloride) [CymitQuimica]
  • Bendamustine Related Compound E (4-{5-[(2-Chloroethyl)(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid) [CymitQuimica]
  • Bendamustine USP Rel
  • Bendamustine-Impurities [Pharmaffili
  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro [N
  • Solubilization techniques used for poorly w
  • Stock Solutions 101: Everything You Need to Know [G-Biosciences]
  • (PDF)
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics [PubMed Central]
  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study [ADMET & DMPK]
  • Blog Series 3: Applications of Cyclodextrins to Improve the Stability, Bioavailability, and Solubility of Bioactive Compounds [Biosynth]
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies [WuXi AppTec DMPK]
  • Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells [ResearchG
  • Prepar
  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions [Procell]
  • How to deal with the poor solubility of tested compounds in MTT assay?
  • How to Make Accur
  • Prediction of pH-dependent aqueous solubility of druglike molecules [PubMed]
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility [Touro Scholar]
  • Strategies to Address Low Drug Solubility in Discovery and Development [ResearchG
  • Solutions and dilutions: working with stock solutions [Rice University]
  • Common Cell Culture Problems: Precipit
  • What effects does DMSO have on cell assays? [Quora]
  • Dissolution methods to discriminate in vitro dissolution of poor water soluble weak base drug using three str
  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW [INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH]
  • Henderson-Hasselbalch equation – An ABC of PK/PD [Open Educ
  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of algin
  • Can I use Cyclodextrin to improve the solubility of a compound?
  • Henderson–Hasselbalch equ
  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [Promega Corpor
  • Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells [Journal of Biotech Research]
  • Preparing Stock Solutions [PhytoTech Labs]
  • GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins [Agilent]
  • Dimethyl sulfoxide [Wikipedia]

Sources

Catalyst selection for benzimidazole synthesis from o-phenylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection & Process Optimization

Status: Active | Ticket Type: Technical Guide | Level: Tier 3 (Senior Scientist)

Welcome to the Benzimidazole Synthesis Support Hub

User Advisory: This guide is designed for researchers experiencing issues with the condensation of o-phenylenediamine (OPD) and aldehydes. Unlike standard reviews, this hub functions as a troubleshooting matrix, addressing the "Why" and "How" of catalyst failure and selection.

Module 1: Catalyst Selection Matrix (Knowledge Base)

User Query: "Which catalyst should I use for my specific substrate and constraint?"

Technical Insight: There is no "universal" catalyst. Selection depends on three variables: Substrate Sterics , Scale , and Purification Constraints .

Catalyst ClassSpecific ExamplesBest ForTrade-offsTypical Yield
Lewis Acids

,

Electron-deficient aldehydes; Aqueous media.Expensive; requires careful recovery to be cost-effective.85-95%
Brønsted Acids Sulfamic Acid,

-TSA
Large scale; Robust substrates.Can degrade acid-sensitive functional groups; often requires neutralization workup.80-92%
Nanocatalysts

NPs,

,

Green chemistry; Facile recovery (Magnetic).Surface passivation over time; requires synthesis of the catalyst itself.88-98%
Ionic Liquids

,

Solvent-free conditions; Volatile substrates.High initial cost; viscous reaction mixtures can impede mass transfer.90-96%
Oxidative

,

Rapid cyclization; One-pot synthesis.Iodine can be difficult to remove completely; oxidative side reactions.85-90%
Module 2: Troubleshooting Reaction Efficiency (Ticket #1042)

Issue: "My reaction stalls after imine formation. I see the intermediate on TLC but no cyclized product."

Root Cause Analysis: The synthesis of benzimidazoles from OPD and aldehydes proceeds via a two-step mechanism:

  • Condensation: Fast formation of the Schiff base (imine).

  • Cyclization/Oxidation: The rate-determining step. If you are using an aldehyde, the intermediate dihydrobenzimidazole must be oxidized to form the aromatic benzimidazole.

Diagnostic Workflow:

  • Check Oxidation: If running under inert atmosphere (Argon/Nitrogen) without an external oxidant, the reaction cannot complete the aromatization step effectively.

  • Check Acidity: The cyclization is acid-catalyzed.[1] If using a neutral nanocatalyst, ensure the surface hydroxyls are active.

Visualizing the Bottleneck:

ReactionMechanism OPD o-Phenylenediamine (Starting Material) Imine Schiff Base (Intermediate) OPD->Imine Condensation (Fast) Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Condensation (Fast) Dihydro Dihydrobenzimidazole (Unstable) Imine->Dihydro Intramolecular Cyclization Product Benzimidazole (Aromatic Product) Dihydro->Product Oxidation/Aromatization (Rate Determining Step)

Figure 1: Mechanistic pathway highlighting the oxidation bottleneck (Red Arrow) where reactions commonly stall.

Module 3: Troubleshooting Purity & Workup (Ticket #1043)

Issue: "The product is contaminated with metal residues or requires tedious column chromatography."

Solution Strategy: Switch to Heterogeneous Magnetic Nanocatalysts or Precipitation-based Workups .

Protocol Adjustment (Magnetic Separation): If using Ferrite-based catalysts (


, 

):
  • Do not filter through paper (clogs pores).

  • Use an external neodymium magnet to hold the catalyst on the flask wall.

  • Decant the supernatant containing the product.

  • Wash the catalyst with hot ethanol and re-decant.

Logic Flow for Catalyst Selection:

CatalystSelection Start Start: Define Constraints Scale Is Scale > 10g? Start->Scale Sens Acid Sensitive Groups? Scale->Sens No PTSA Use Sulfamic Acid or p-TSA Scale->PTSA Yes Green Strict Green Req? Sens->Green No Lewis Use Yb(OTf)3 or Ionic Liquid Sens->Lewis Yes Nano Use ZnO or Mag-Nanoparticles Green->Nano Yes Oxid Use I2 or H2O2 Green->Oxid No

Figure 2: Decision tree for selecting the optimal catalyst based on experimental constraints.

Standard Operating Procedures (SOPs)
SOP A: Nanocatalyzed Synthesis (Green/High Efficiency)

Best for: High yield, easy workup, reusable catalyst.

Materials:

  • o-Phenylenediamine (1.0 mmol)[2]

  • Benzaldehyde derivative (1.0 mmol)[2][3]

  • Catalyst:

    
     Nanoparticles (10 mol%) or 
    
    
    
    (magnetic)
  • Solvent: Ethanol:Water (1:1) or Solvent-free[1][2][4][5]

Procedure:

  • Mixing: In a 50 mL round-bottom flask, combine OPD and aldehyde.

  • Catalyst Addition: Add 10 mol% of the nanocatalyst.

  • Reaction: Stir at room temperature (for activated aldehydes) or reflux (for deactivated aldehydes) for 20–45 minutes. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

  • Separation:

    • If Magnetic: Apply external magnet, decant solution.

    • If Non-magnetic: Centrifuge at 3000 rpm for 5 mins.

  • Crystallization: Pour filtrate into crushed ice. The benzimidazole precipitates as a solid. Filter and recrystallize from hot ethanol.

SOP B: Lewis Acid Catalyzed Synthesis (

)

Best for: Acid-sensitive substrates, aqueous media.

Materials:

  • o-Phenylenediamine (1.0 mmol)[2]

  • Aldehyde (1.0 mmol)[2][3]

  • Catalyst: Ytterbium(III) triflate (5 mol%)

  • Solvent: Water or Ethanol

Procedure:

  • Dissolution: Dissolve OPD and aldehyde in 5 mL solvent.

  • Catalysis: Add

    
     (5 mol%).
    
  • Reaction: Stir at ambient temperature for 2-4 hours.

  • Workup: Extract with Ethyl Acetate (

    
     mL). The catalyst remains in the aqueous phase and can be reused by evaporating the water.
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via short silica plug if necessary.
    
References
  • Review of Synthetic Strategies: Sharma, J., et al. "Synthetic Approaches Towards Benzimidazoles by the Reaction of o-Phenylenediamine with Aldehydes Using a Variety of Catalysts: A Review."[1][6] Current Organic Chemistry, 2018.[6]

  • Nanoc

    
    ):  Kommula, B., et al. "Nano-Fe2O3 as a magnetically separable and reusable catalyst for the synthesis of benzimidazoles." RSC Advances, 2023. 
    
  • Lewis Acid C

    
    ):  Curini, M., et al. "Ytterbium triflate promoted synthesis of benzimidazole derivatives." Tetrahedron Letters, 2009. 
    
  • Green Chemistry Protocol: Tahlan, S., et al. "Green Synthesis of Benzimidazole Derivatives: A Review." ChemistrySelect, 2019.

  • Mechanistic Insight: Bahrami, K., et al.[2][5][7] "A simple and efficient procedure for the synthesis of substituted benzimidazoles... using H2O2/HCl."[7][8] Synthesis, 2007.[3][4][7][9]

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Technical Support Center: 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this compound in your experiments.

Disclaimer: this compound is a research chemical for which a comprehensive, publicly available safety and handling profile has not been established. The information provided herein is synthesized from the known properties of its structural analogues, primarily the benzimidazole core and the butanoic acid functional group, and related compounds like Bendamustine, while noting the absence of the highly reactive bis(2-chloroethyl)amino moiety. All procedures should be conducted with caution in a controlled laboratory setting.

Frequently Asked Questions (FAQs)

What is this compound and what are its expected properties?

This compound is a heterocyclic compound featuring a methylated benzimidazole ring linked to a butanoic acid chain. Unlike the well-known chemotherapeutic agent Bendamustine, this compound lacks the reactive bis(2-chloroethyl)amino group, which significantly reduces its expected toxicity and alkylating activity.[1][2][3][4] It is likely a solid at room temperature and, due to the carboxylic acid group, will exhibit acidic properties.

How should I store this compound?

For long-term stability, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Based on data for similar benzimidazole derivatives, storage at refrigerator temperatures (2-8°C) is advisable for long-term preservation.[5][6]

Storage Condition Recommendation Rationale
Long-Term 2-8°C, tightly sealed, protected from lightTo minimize potential degradation over time.
Short-Term Room temperature (in a desiccator)Acceptable for immediate or frequent use.
What are the primary handling precautions for this compound?

While not expected to be as hazardous as Bendamustine, prudent laboratory practices are essential. The butanoic acid moiety suggests potential for skin and eye irritation.[7][8]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A standard lab coat should be worn.

  • Respiratory Protection: If handling large quantities of powder or if aerosolization is possible, use a dust mask or work in a fume hood.[1]

General Hygiene:

  • Avoid inhalation of dust or fumes.[1]

  • Avoid contact with skin and eyes.[7][8]

  • Wash hands thoroughly after handling.[8]

  • Do not eat, drink, or smoke in the laboratory.

Troubleshooting Guides

Issue 1: Difficulty in Dissolving the Compound

If you are experiencing solubility issues with this compound, consider the following:

  • Solvent Choice: Due to the carboxylic acid group, the compound's solubility is pH-dependent.

    • Aqueous Solutions: It is expected to have low solubility in neutral water. To dissolve it in an aqueous buffer, adjust the pH to be above its pKa (likely in the range of 4-5, similar to other carboxylic acids) using a suitable base like sodium hydroxide or sodium bicarbonate. This will deprotonate the carboxylic acid, forming a more soluble salt.

    • Organic Solvents: Based on related structures, solubility can be expected in polar organic solvents such as DMSO, DMF, and methanol.[9]

  • Gentle Heating and Sonication: Aiding dissolution by gentle warming or sonication can be effective. However, be mindful of potential degradation with excessive heat.

Issue 2: Unexpected Experimental Results or Compound Instability

If you suspect compound degradation is affecting your results, consider the following workflow:

Stability_Troubleshooting Troubleshooting Compound Instability A Unexpected Results B Check Storage Conditions (Temp, Light, Moisture) A->B E Review Experimental Protocol (pH, Temperature, Incompatible Reagents) A->E C Prepare Fresh Stock Solution B->C If conditions were suboptimal D Analyze Compound Purity (e.g., HPLC, LC-MS) C->D G Modify Protocol or Source New Compound D->G If purity is low F Consider Potential Degradation Pathways E->F F->G

Caption: A workflow for troubleshooting unexpected experimental outcomes.

Explanation of Steps:

  • Verify Storage: Ensure the compound has been stored as recommended (cool, dry, dark).

  • Fresh Solution: Always use freshly prepared solutions for critical experiments, as benzimidazole compounds can be susceptible to hydrolysis or oxidation over time, especially in solution.

  • Purity Analysis: If feasible, verify the purity of your compound stock using analytical techniques like HPLC or LC-MS.

  • Protocol Review: Examine your experimental conditions. Extreme pH values or the presence of strong oxidizing or reducing agents could lead to degradation.[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Pre-weighing: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound into a suitable vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO (or another suitable organic solvent) to achieve the desired stock concentration.

  • Mixing: Vortex or sonicate the solution until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Safe Handling and Spill Cleanup

This protocol outlines the necessary steps for safely handling the compound and managing spills.

Safe_Handling_Workflow Safe Handling and Spill Cleanup Workflow cluster_handling Routine Handling cluster_spill Spill Response A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Fume Hood Recommended) A->B C Handle with Care to Avoid Dust Generation B->C D Clean Work Area After Use C->D E Evacuate and Secure the Area F Wear Appropriate PPE E->F G Cover Spill with Inert Absorbent Material (e.g., Vermiculite, Sand) F->G H Collect and Place in a Sealed Container for Disposal G->H I Clean the Spill Area with a Suitable Solvent H->I

Caption: A diagram illustrating the workflow for both routine handling and spill response.

Spill Cleanup Procedure:

  • Evacuate: If the spill is large, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[7]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for chemical waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by an appropriate organic solvent if necessary), and dispose of the cleaning materials as chemical waste.

References

  • Safety Data Sheet: Butyric acid - Carl ROTH.
  • Safety Data Sheet - Fisher Scientific.
  • Safety Data Sheet - Cayman Chemical.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Bendamustine Hydrochloride - Santa Cruz Biotechnology.
  • Bendamustine Related Compound B (20 mg) (4-(1-Methyl-5-morpholino-1H-benzimidazol-2-yl)butanoic acid hydrochloride) - USP Store.
  • Bendamustine-Impurities | Pharmaffiliates.
  • Bendamustine Related Compound B (4-(1-Methyl-5-morpholino-1H-benzimidazol-2-yl)butanoic acid hydrochloride) - CymitQuimica.
  • CN105085405A - Preparation method and application of 4-[1-methyl-5-(2-chloroethyl-2-ethoxyl)amino-2-benzimidazolyl]butyric acid hydrochloride - Google Patents.
  • 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity - PubMed Central.
  • (PDF) 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity - ResearchGate.
  • Process for the preparation of bendamustine - Justia Patents.
  • Bendamustine hydrochloride - New Drug Approvals.
  • Bendamustine Hydrochloride USP 2025.
  • Bendamustine USP Related Compound A | 109882-30-6 - SynZeal.
  • 5-[(2-Chloroethyl)(2-hydroxyethyl)aMino]-1-Methyl-1H-benziMidazole-2-butanoic Acid | 109882-27-1 - ChemicalBook.
  • Bendamustine | C16H21Cl2N3O2 | CID 65628 - PubChem - NIH.
  • 1-methyl-1H-benzo[d]imidazol-2-yl)butanoate | CAS No.109882-31-7 | Svaklifesciences.
  • 4-{5-[Bis-(2-hydroxy-ethyl)-amino]-1-methyl-1H-benzoimidazol-2-yl}-butyric acid ethyl ester - CLEARSYNTH.
  • Bendamustine USP Related Compound A - SKYSYNTH Research Laboratories.

Sources

Validation & Comparative

Comparative Guide: Synthesis Strategies for Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzimidazole moiety is a privileged scaffold in drug discovery, serving as the pharmacophore in essential therapeutics ranging from proton pump inhibitors (Omeprazole) to anthelmintics (Albendazole) and modern oncology targets.

For the medicinal chemist, the challenge is no longer how to make a benzimidazole, but which method yields the highest library diversity with the lowest attrition rate. This guide moves beyond the textbook Phillips condensation to compare three distinct synthetic architectures: Classical Acid-Catalyzed Condensation , Oxidative Cyclization , and Microwave-Assisted Synthesis .

Key Finding: While the classical Phillips method remains relevant for stable substrates, Oxidative Cyclization using Sodium Metabisulfite (


)  currently offers the highest "Process Mass Intensity" (PMI) efficiency and substrate tolerance for library generation.

Strategic Decision Framework

Before selecting a protocol, utilize this decision logic to prevent downstream purification bottlenecks.

Benzimidazole_Selection Start Start: Substrate Analysis Aldehyde Substrate: Aldehyde (R-CHO) Start->Aldehyde Acid Substrate: Carboxylic Acid (R-COOH) Start->Acid Sensitive Contains Acid-Labile Groups? (Boc, Acetals, Silyl ethers) Aldehyde->Sensitive Method_A Method A: Phillips Condensation (High T, Strong Acid) Acid->Method_A Stable Substrates Method_C Method C: Microwave Assisted (Solvent-free, Fast) Acid->Method_C Green/Fast Scale Scale Requirement? Sensitive->Scale No Sensitive->Method_A No (Risk of decomp) Method_B Method B: Oxidative Cyclization (Mild, Room Temp) Sensitive->Method_B Yes (Recommended) Scale->Method_B Gram Scale Scale->Method_C mg Library Scale

Figure 1: Decision matrix for selecting the optimal synthesis pathway based on substrate stability and scale.

Comparative Technical Analysis

Method A: Classical Phillips Condensation

The reaction of o-phenylenediamine with carboxylic acids in 4N HCl.

  • Status: Legacy Standard.

  • Pros: Uses inexpensive carboxylic acids; scalable to kilograms.

  • Cons: Requires harsh conditions (refluxing HCl); incompatible with acid-sensitive protecting groups (Boc, TBDMS); often requires tedious neutralization workups.

Method B: Oxidative Cyclization (Recommended)

The condensation of o-phenylenediamine with aldehydes mediated by an oxidant (e.g.,


, 

, or air).
  • Status: Modern Standard.

  • Pros: Mild conditions (often RT); high tolerance for functional groups; aldehydes are commercially abundant; "One-pot" efficiency.

  • Cons: Requires an oxidant; purification can sometimes require column chromatography if conversion is incomplete.

Method C: Microwave-Assisted Synthesis

Solvent-free or aqueous condensation driven by dielectric heating.

  • Status: High-Throughput Optimization.

  • Pros: Reaction times <10 mins; often catalyst-free; high atom economy.

  • Cons: Difficult to scale beyond 10g (penetration depth issues); requires dedicated hardware.

Performance Data Summary
MetricPhillips Condensation (Method A)Oxidative Cyclization (Method B)Microwave Assisted (Method C)
Primary Reagent Carboxylic AcidAldehydeAcid or Aldehyde
Catalyst/Mediator 4N HCl (Stoichiometric)

(Oxidant)
None or Lewis Acid
Temperature 100°C+ (Reflux)25°C - 80°C120°C - 180°C (MW)
Time 4 - 24 Hours1 - 4 Hours5 - 15 Minutes
Typical Yield 60 - 80%85 - 95%90 - 98%
Atom Economy Low (Acid waste)HighVery High
Ref. [1, 2][3, 4][5, 6]

Detailed Experimental Protocols

Protocol 1: Oxidative Cyclization (The "Gold Standard")

Target: Synthesis of 2-arylbenzimidazoles from aldehydes. Mechanism: Schiff base formation followed by oxidative ring closure. Reference: Adapted from Results in Chemistry (2022) [3].

Materials:

  • o-Phenylenediamine (1.0 equiv)[1]

  • Aromatic Aldehyde (1.05 equiv)

  • Sodium Metabisulfite (

    
    ) (0.5 equiv)[1]
    
  • Solvent: Ethanol/Water (9:1 v/v)[2]

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, dissolve o-phenylenediamine (10 mmol) in 20 mL of EtOH:H2O (9:1).

  • Addition: Add the aldehyde (10.5 mmol) followed by

    
     (5 mmol).
    
  • Reaction: Stir the mixture at Room Temperature for 2–4 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). The disappearance of the diamine spot indicates completion.

  • Workup (Self-Validating):

    • Pour the reaction mixture into crushed ice (approx 100g).

    • The product should precipitate immediately as a solid.

    • If oil forms: Scratch the flask wall with a glass rod to induce crystallization.

  • Purification: Filter the solid, wash with cold water (2 x 20 mL) to remove inorganic salts, and dry. Recrystallize from hot ethanol if purity <95%.

Protocol 2: Microwave-Assisted (Green/Fast)

Target: Rapid library generation (mg scale). Reference: Adapted from Int. J. Adv. Res. Sci. Chem. Tech (2024) [5].

Materials:

  • o-Phenylenediamine (1.0 equiv)[1]

  • Carboxylic Acid (1.0 equiv)

  • Polyphosphoric Acid (PPA) or catalytic HCl (optional, often solvent-free)

Step-by-Step Workflow:

  • Mix: Grind the diamine and carboxylic acid in a mortar to form an intimate mixture.

  • Irradiation: Place in a microwave vial. Irradiate at 300W for 5–8 minutes (monitor temp to maintain ~140°C).

  • Quench: Cool to RT. Add 10%

    
     solution to neutralize.
    
  • Isolation: Filter the precipitate. Yields typically exceed 90%.[3]

Mechanistic Visualization

Understanding the oxidative pathway is crucial for troubleshooting Method B. The reaction proceeds through a mono-anil intermediate, which then cyclizes.

Oxidative_Mechanism Reactants o-Phenylenediamine + Aldehyde Imine Schiff Base (Intermediate) Reactants->Imine -H2O Cyclization Intramolecular Cyclization Imine->Cyclization Ring Closure Oxidation Oxidation (Na2S2O5 -> H2) Cyclization->Oxidation Aromatization Product 2-Substituted Benzimidazole Oxidation->Product

Figure 2: Mechanistic pathway of oxidative cyclization. The oxidant is essential in the final step to restore aromaticity.

Troubleshooting & Expert Insights

  • Problem: Low yield in Method B (Oxidative).

    • Cause: Incomplete oxidation of the dihydro-intermediate.

    • Fix: Increase reaction time or switch to a stronger oxidant like

      
       (though this requires a thiosulfate wash).
      
  • Problem: Sticky/Oily Product.

    • Cause: Impurities or residual solvent.[1]

    • Fix: Triturate the oil with cold diethyl ether or hexane. This usually forces the benzimidazole to crash out as a solid.

  • Problem: Regioselectivity (for substituted diamines).

    • Insight: 4-substituted-1,2-diamines will yield a mixture of 5- and 6-substituted benzimidazoles (tautomers). These are often inseparable at RT but may appear as single peaks in NMR due to rapid tautomerism.

References

  • Phillips, M. A. (1928). The Formation of 2-Substituted Benzimidazoles. Journal of the Chemical Society.

  • Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews.

  • Kumar, M., et al. (2022).[1] Highly efficient method for the Synthesis of Substituted Benzimidazoles using Sodium Metabisulfite adsorbed on Silica Gel.[1][4][5] Results in Chemistry.

  • Chung, N. T., et al. (2023).[6] Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances.

  • Secci, D., et al. (2024). Eco-Friendly Synthesis of Benzimidazole Derivatives: Advances in Green Chemistry. International Journal of Advanced Research in Science, Communication and Technology.

  • Sahoo, S., et al. (2017). Microwave-assisted synthesis of benzimidazole derivatives: A green and effective approach.[7][8][9] Current Microwave Chemistry.

Sources

A Comparative Guide to Impurity Profiling of 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid, a heterocyclic compound representative of structures found in pharmaceutical development. The objective is to equip researchers, scientists, and drug development professionals with the rationale and experimental frameworks necessary to build a robust, compliant, and scientifically sound impurity control strategy.

Introduction: The Imperative of Purity

In pharmaceutical development, the active pharmaceutical ingredient (API) is only part of the story. The components that are not the API—collectively known as impurities—can have a significant impact on the safety and efficacy of a drug product. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) Q3A(R2) guideline, mandate a thorough understanding and control of these impurities.[1][2][3] Any impurity present above a certain threshold must be reported, identified, and qualified for safety.[4][5]

This compound, a member of the benzimidazole class, presents a typical analytical challenge. Its structure contains multiple reactive sites, and its synthesis can lead to a variety of process-related impurities and potential degradants. This guide compares the primary workhorse technique, HPLC-UV, with orthogonal and advanced methods such as LC-MS/MS, GC-MS, and qNMR, providing the technical basis for selecting the appropriate tool for each stage of impurity analysis.

The Impurity Landscape: From Synthesis to Degradation

A robust impurity profiling strategy begins with a theoretical assessment of potential impurities based on the synthetic route and the inherent stability of the molecule.

Predicted Synthetic Pathway and Process-Related Impurities

While numerous specific synthetic routes exist for benzimidazole derivatives, a common and logical approach for this compound involves the condensation of N¹-methylbenzene-1,2-diamine with adipic acid under dehydrating conditions.

This pathway allows for the prediction of several potential process-related organic impurities:

  • Impurity A (Starting Material): Unreacted N¹-methylbenzene-1,2-diamine.

  • Impurity B (Starting Material): Unreacted adipic acid.

  • Impurity C (Intermediate): An uncyclized amide intermediate, N-(2-(methylamino)phenyl)adipamic acid.

  • Impurity D (By-product): Products of over-condensation or side reactions.

The following diagram illustrates this synthetic pathway and the origin points of key potential impurities.

G cluster_reactants Starting Materials cluster_process Reaction & Potential Impurities A N¹-methylbenzene-1,2-diamine reaction Condensation (Heat, Acid Catalyst) A->reaction B Adipic Acid B->reaction intermediate Amide Intermediate (Impurity C) reaction->intermediate A_unreacted Unreacted (Impurity A) reaction->A_unreacted Incomplete Reaction B_unreacted Unreacted (Impurity B) reaction->B_unreacted Incomplete Reaction cyclization Intramolecular Cyclization (Dehydration) intermediate->cyclization product This compound (API) cyclization->product

Caption: Predicted synthesis of the target API and key impurity formation points.

Comparative Analysis of Profiling Techniques

No single analytical technique is sufficient for comprehensive impurity profiling. A multi-modal approach is required, where each technique provides unique and complementary information. The selection of techniques should be deliberate and justified.

The Workhorse: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the cornerstone of pharmaceutical analysis for its robustness, precision, and cost-effectiveness in quantifying known and unknown impurities.[6][7] For routine quality control and release testing, it is the undisputed primary method.

Causality Behind Method Choices:

  • Stationary Phase: A reversed-phase C8 or C18 column is chosen because the API and its likely impurities are moderately polar organic molecules. The alkyl chains provide the necessary hydrophobic interaction for retention and separation. A C8 column may offer slightly less retention, which can be advantageous for optimizing run times.[8][9]

  • Mobile Phase: A gradient of acetonitrile (or methanol) and a buffered aqueous solution is critical. The organic solvent elutes the compounds, while the buffer controls the ionization state of the carboxylic acid group on the API and related acidic/basic impurities. A pH of around 4.5 ensures that the carboxylic acid is partially protonated, leading to good peak shape and predictable retention.[8][9]

  • Detection: The benzimidazole ring system contains a strong chromophore, resulting in significant UV absorbance, typically with maxima between 250 nm and 310 nm.[10] Monitoring at one of these maxima provides high sensitivity for the API and structurally similar impurities.

Experimental Protocol: HPLC-UV for Impurity Quantification

  • Chromatographic System: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C8, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, adjusted to pH 4.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) %B
    0.0 25
    20.0 75
    25.0 75
    25.1 25

    | 30.0 | 25 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 288 nm.

  • Sample Preparation: Accurately weigh 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • System Suitability Test (SST): Before analysis, inject a standard solution to verify that the system meets predefined criteria for resolution (R > 2.0 between the API and closest known impurity), tailing factor (T < 1.5 for the API peak), and injection precision (%RSD < 2.0 for 6 replicate injections).

The Investigator: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

When HPLC-UV reveals an unknown impurity above the identification threshold (typically >0.10%), its identity must be determined.[4] LC-MS/MS is the definitive tool for this task, providing the mass-to-charge ratio (m/z) and structural fragments of an unknown compound.[11][12][13]

Why LC-MS/MS is Essential: While HPLC-UV can tell you that an impurity exists and how much is present, it offers no structural information. LC-MS/MS provides the molecular weight from the parent ion (MS1) and fragmentation patterns (MS/MS) that act as a "fingerprint" to elucidate the chemical structure.[12] This is indispensable for identifying novel impurities not available as reference standards.

Experimental Protocol: LC-MS/MS for Impurity Identification

  • LC System: Waters ACQUITY UPLC I-Class System or equivalent.

  • MS System: Waters Xevo G2-XS QTof or equivalent high-resolution mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode. ESI is chosen for its soft ionization, which keeps the parent molecule intact, and the benzimidazole nitrogen atoms are readily protonated in positive mode.

  • LC Method: Utilize the same column and mobile phases as the HPLC-UV method, but replace the non-volatile phosphate buffer with a volatile alternative like 0.1% formic acid in water to ensure compatibility with the MS source.

  • MS Parameters:

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Acquisition Mode: MS^E (a data-independent acquisition mode that collects both precursor and fragment ion data in a single run).

    • Mass Range: 50-800 m/z.

  • Data Analysis: Use software (e.g., MassHunter, UNIFI) to extract molecular features, generate potential elemental formulas from the accurate mass measurement, and compare fragmentation patterns against the parent drug to propose a structure for the unknown impurity.[13]

The Specialist: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is not suitable for analyzing the API or its non-volatile organic impurities directly. However, it is the gold standard for identifying and quantifying a different class of impurities: residual solvents.[7] Solvents used in the synthesis (e.g., acetonitrile, DMF, ethanol) can remain in the final API and must be controlled according to ICH Q3C guidelines.

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • GC-MS System: Agilent 7890B GC with 5977B MSD, coupled with a headspace sampler.

  • Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Vial Equilibration Time: 15 min.

  • Sample Preparation: Accurately weigh ~100 mg of API into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling solvent (e.g., DMSO) and cap immediately.

  • Analysis: The headspace vapor is injected into the GC-MS. Identification is based on retention time and comparison of the mass spectrum to a reference library (e.g., NIST). Quantification is performed using an internal or external standard method.

The Absolute Quantifier: Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary ratio method. Its key advantage is the ability to determine the purity of the API or the concentration of an impurity without requiring a reference standard of the analyte itself.[14][15] The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei generating that signal, a fundamental principle that makes it inherently quantitative.[16]

When to Use qNMR:

  • Assigning the absolute purity of a new reference standard for the API.

  • Quantifying an impurity for which a reference standard is not available.

  • Confirming the concentration of solutions prepared for other assays.

Experimental Protocol: ¹H-qNMR for Purity Assessment

  • NMR Spectrometer: Bruker Avance III 400 MHz or higher, equipped with a probe capable of producing sharp, well-defined peaks.

  • Internal Standard (IS): A high-purity, stable compound with sharp signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation:

    • Accurately weigh ~15 mg of the API and ~5 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Acquisition Parameters (Critical for Quantitation):

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard. A value of 30-60 seconds is often required to ensure full relaxation for all protons, which is essential for accurate integration.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved, unique signal from the API and a signal from the internal standard.

  • Calculation: The purity of the API is calculated using the following formula: Purity (%) = (I_API / I_IS) * (N_IS / N_API) * (M_API / M_IS) * (m_IS / m_API) * P_IS Where: I = Integral value, N = Number of protons for the integrated signal, M = Molecular weight, m = mass, P = Purity of the internal standard.

Integrated Workflow and Method Comparison

A successful impurity profiling strategy integrates these techniques into a logical workflow, using the strengths of each method to build a complete picture of the API's purity.

Caption: Decision workflow for integrated impurity analysis.

Summary of Technique Performance
Parameter HPLC-UV LC-MS/MS Headspace GC-MS qNMR
Primary Use Quantification, Routine QCStructural IdentificationResidual SolventsAbsolute Quantification, Purity Assignment
Strengths Robust, Precise, Cost-EffectiveHigh Sensitivity, Definitive IDExcellent for VolatilesNo analyte standard needed, Primary Method
Weaknesses No structural info, Co-elution riskMatrix effects, Non-volatile buffers incompatibleOnly for volatile/semi-volatile compoundsLower sensitivity than MS, Requires high field magnet
Typical LOQ ~0.05% (relative to API)<0.01% (relative to API)[13]ppm levels~0.1%[17][18]
Reference Standard Required for quantificationNot required for IDRequired for quantificationOnly internal standard required

Conclusion and Recommendations

The impurity profile of this compound, like any pharmaceutical compound, is a critical quality attribute that demands a rigorous and multi-faceted analytical approach.

  • Foundation: A validated, stability-indicating HPLC-UV method should be established as the core of any quality control strategy for routine quantification of impurities.[19]

  • Investigation: When unknown impurities exceed the ICH identification threshold, LC-MS/MS is indispensable for rapid and accurate structural elucidation.[20]

  • Specialization: Headspace GC-MS must be employed to control for residual solvents from the manufacturing process.

  • Certification: qNMR serves as the ultimate authority for assigning the purity of reference standards and for quantifying impurities when specific standards are unavailable, thereby anchoring the entire analytical package.[17]

By integrating these techniques into a phase-appropriate and risk-based strategy, drug developers can ensure a deep understanding of their API, satisfy global regulatory expectations, and, most importantly, safeguard patient safety.

References

  • Yuan, F., et al. (2021). 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity. PubMed Central. Available at: [Link]

  • Shimadzu Corporation. (n.d.). LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Available at: [Link]

  • Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate. Available at: [Link]

  • Google Patents. (2015). CN105085405A - Preparation method and application of 4-[1-methyl-5-(2-chloroethyl-2-ethoxyl)amino-2-benzimidazolyl]butyric acid hydrochloride.
  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Available at: [Link]

  • Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. Available at: [Link]

  • Morin, M., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]

  • SynThink. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. Available at: [Link]

  • Pauli, G. F., et al. (2014). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. Available at: [Link]

  • Ghugare, P. S., & Kumar, S. (2024). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. European Journal of Pharmaceutical and Medical Research. Available at: [Link]

  • Al-Badr, A. A., & El-Enany, N. (2012). Analytical Profile of Mebendazole. ResearchGate. Available at: [Link]

  • Adamska, A., et al. (2016). Application of hplc method for investigation of stability of new benzimidazole derivatives. ResearchGate. Available at: [Link]

  • Turcios, A. E., & Askin, G. (2015). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. Available at: [Link]

  • Joseph, S., & Dai, Y. (2013). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. Available at: [Link]

  • Justia Patents. (2017). Process for the preparation of bendamustine hydrochloride. Available at: [Link]

  • D'Souza, R., & D'Souza, L. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available at: [Link]

  • Hall, F. (2020). The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. International Pharmaceutical Quality. Available at: [Link]

  • Shu, Q., et al. (2024). Qualitative and quantitative analysis of glutathione and related impurities in pharmaceuticals by qNMR. PubMed. Available at: [Link]

  • AMSbiopharma. (2024). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]

  • US Pharmacopeia. (n.d.). Stimuli Article (qNMR). Available at: [Link]

  • IKEV. (n.d.). ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. Available at: [Link]

  • Pharma Beginners. (2022). ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. Available at: [Link]

  • Medicines Control Agency, The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. Available at: [Link]

  • PubChem. (n.d.). 4-(5-(Bis(2-hydroxyethyl)amino)-1-methylbenzimidazol-2-yl)butanoic acid. Available at: [Link]

  • PubChem. (n.d.). 1H-Benzimidazole-2-butanoic acid, 5-(bis(2-chloroethyl)amino)-1-methyl-. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Compound Identity: 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid (CAS: 64137-52-6). Context: This compound is a key structural intermediate and known degradation impurity of Bendamustine , a potent nitrogen mustard alkylating agent used in chemotherapy.

While this specific intermediate lacks the cytotoxic bis(chloroethyl)amino "mustard" functionality of the parent drug, it retains the bioactive benzimidazole core. Benzimidazole derivatives are associated with hematological and hepatic toxicity and reproductive hazards.[1] Therefore, this substance must be handled as a Potent Compound (Occupational Exposure Band 3/4) until specific toxicology data proves otherwise.

Immediate Action Required:

  • Default Status: Treat as a Suspected Reproductive Toxin & Sensitizer.[1]

  • Containment: Do NOT handle on an open bench. Use a certified Fume Hood or Powder Containment Enclosure.

  • Minimum PPE: Double Nitrile Gloves, Lab Coat (bonded fiber), Safety Glasses with side shields.

Hazard Identification & Causality

To select the correct PPE, we must understand the mechanism of the hazard.

Hazard ClassMechanism of ActionOperational Implication
Pharmacological Potency Benzimidazoles can inhibit microtubule polymerization (similar to some fungicides and anthelmintics).Systemic absorption must be prevented. Inhalation of dust is the highest risk vector.
Sensitization Reactive intermediate capable of haptenization (binding to skin proteins).Skin contact may cause allergic dermatitis. Double gloving is mandatory.
Reproductive Toxicity Class effect of benzimidazoles; suspect teratogen.Strict exclusion of pregnant/nursing personnel from handling without medical clearance.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are derived from Occupational Exposure Band (OEB) 3 protocols (10–100 µg/m³ containment target).

A. Hand Protection (Critical)

Standard: Double-gloving with specific removal protocol.

  • Inner Glove: Nitrile (minimum 4 mil). Bright color (e.g., orange/purple) preferred to visualize breaches in outer glove.

  • Outer Glove: Extended cuff Nitrile (minimum 5-6 mil). Overlaps the lab coat cuff.

  • Rationale: Benzimidazole intermediates can permeate standard latex. Nitrile offers superior chemical resistance. The "double layer" allows you to strip the contaminated outer glove inside the fume hood, leaving the clean inner glove to handle non-contaminated surfaces (door handles, notebooks).

B. Respiratory Protection

Engineering Control (Primary): All solid handling must occur in a Chemical Fume Hood or Class I Biological Safety Cabinet (BSC) . PPE (Secondary):

  • If working inside a hood: No respirator required unless a spill occurs.

  • If working outside a hood (Emergency/Spill):PAPR (Powered Air Purifying Respirator) with HEPA cartridges or a Full-Face Elastomeric Respirator with P100 filters.

  • Why N95 is insufficient: N95 masks do not seal perfectly against the face and do not protect eyes from irritating dusts. For potent pharmaceutical intermediates, they provide a false sense of security.

C. Body & Eye Protection
  • Body: Disposable Tyvek® lab coat or back-closing gown.

    • Logic: Cotton lab coats trap dust in the weave, creating a secondary contamination source in the office/cafeteria. Bonded polyethylene (Tyvek) sheds dust.

  • Eyes: Chemical Splash Goggles (vented) or Safety Glasses with side shields and Face Shield if handling liquids under pressure.

Operational Protocol: Safe Weighing & Transfer

The highest risk of exposure occurs during the weighing of solids , where static electricity can disperse fine powder.

Step-by-Step Workflow
  • Preparation:

    • Place an anti-static gun or ionizer inside the fume hood.

    • Line the work surface with plastic-backed absorbent pads (absorbent side up).

    • Pre-wet a lint-free wipe with 70% Ethanol/Water and place it near the balance.

  • Weighing (The "Static Hold" Method):

    • Do not insert the spatula directly into the source bottle if it creates a dust cloud.

    • Technique: Tare your receiving vessel. Tap the source bottle gently to transfer powder, or use a disposable anti-static weighing boat.

    • Critical: If powder adheres to the spatula due to static, use the ionizer. Do not flick the spatula.

  • Solubilization (Containment):

    • Add solvent to the solid immediately after weighing to suppress dust.

    • Once in solution, the inhalation risk drops significantly, but the skin absorption risk (permeation) increases.

  • Decontamination:

    • Wipe the exterior of the receiving vessel with the pre-wet ethanol wipe before removing it from the hood.

    • Dispose of the wipe as hazardous solid waste.

Decision Logic: PPE & Containment Selection

This diagram illustrates the decision-making process for handling this compound based on its physical state and quantity.

PPE_Decision_Tree Start Start: Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid High Inhalation Risk Liquid Solution / Liquid State->Liquid Absorption Risk Quantity Quantity > 100 mg? Solid->Quantity PPE_Liquid PPE REQUIRED: - Single Nitrile Gloves (change every 30m) - Std Lab Coat - Safety Glasses Liquid->PPE_Liquid Hood Engineering Control: Chemical Fume Hood (Face Velocity 100 fpm) Quantity->Hood No (<100mg) Glovebox Engineering Control: Isolator / Glovebox Quantity->Glovebox Yes (>100mg) PPE_Solid PPE REQUIRED: - Double Nitrile Gloves - Tyvek Lab Coat - Safety Glasses - N95 (if outside containment) Hood->PPE_Solid Glovebox->PPE_Solid

Figure 1: Decision matrix for selecting engineering controls and PPE based on physical state and quantity. Note that solids pose the highest inhalation risk.

Emergency Response & Disposal

Spill Cleanup (Powder)
  • Evacuate the immediate area. Allow dust to settle (15 mins).

  • Don PPE: Double gloves, Tyvek gown, P100 respirator.

  • Cover: Gently cover the spill with wet paper towels (do not dry sweep—this generates aerosols).

  • Wipe: Wipe inward from the periphery to the center.

  • Clean: Wash surface with 1N NaOH (benzimidazole acids are soluble in base) followed by water.

Waste Disposal[2][3]
  • Solid Waste: Collect in a dedicated "Cytotoxic/Potent" waste stream (often incinerated at high temp).

  • Liquid Waste: Do not pour down the drain. Segregate into "Halogenated" or "Non-Halogenated" solvent waste depending on the solvent used.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: Bendamustine Hydrochloride. Link

    • Relevance: Establishes the hazard profile (Muta. 2, Carc.[2][3][4] 2) of the parent compound, necessitating precautionary handling of the intermediate.

  • Cayman Chemical. (2022).[3] Safety Data Sheet: Bendamustine (hydrochloride). Link

    • Relevance: Confirms classification as a specific target organ toxicant (STOT) and reproductive hazard.
  • National Institutes of Health (NIH). (2024). Serious adverse events reported with benzimidazole derivatives. PubMed. Link

    • Relevance: Provides epidemiological evidence of hematological and hepatic toxicity associated with the benzimidazole pharmacophore.
  • USP (U.S. Pharmacopeia). (2023). Bendamustine Related Compound A & B. Link

    • Relevance: Validates the chemical existence as a known impurity/intermedi

Sources

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